Architectural Engineering of Mesogenic and Pharmaceutical Scaffolds: A Technical Guide to 2-Fluoro-4-propylbiphenyl Derivatives
Executive Summary The compound 1,1'-Biphenyl, 2-fluoro-4-propyl- and its functionalized derivatives represent a privileged structural motif in both advanced materials science and medicinal chemistry. By strategically pos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,1'-Biphenyl, 2-fluoro-4-propyl- and its functionalized derivatives represent a privileged structural motif in both advanced materials science and medicinal chemistry. By strategically positioning a highly electronegative fluorine atom ortho to the biphenyl linkage and a flexible propyl chain at the para position, chemists can precisely tune the molecule's steric profile, lipophilicity, and electronic properties. Because the unfunctionalized core is relatively inert, industrial applications almost exclusively utilize its halogenated analogue, 4-bromo-2-fluoro-4'-propylbiphenyl (CAS 116831-33-5) , as the primary reactive node[1]. This whitepaper explores the chemical properties, structural dynamics, and synthetic reactivity of this critical scaffold.
Structural Dynamics and Physicochemical Profile
The Role of Lateral Fluorination
The introduction of a fluorine atom at the 2-position of the biphenyl core fundamentally alters the molecule's three-dimensional geometry. The steric clash between the fluorine atom and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system out of coplanarity, resulting in a twisted dihedral angle (typically 40°–50°).
In the context of liquid crystal engineering, this lateral fluorination is highly advantageous. The non-planar conformation disrupts intermolecular packing efficiency, which effectively lowers the melting point of the material and suppresses highly ordered, viscous smectic phases in favor of the more fluid nematic phase[2]. Furthermore, the fluorine atom introduces a strong lateral dipole moment. Depending on the terminal substituents, this can induce a negative dielectric anisotropy (
Δϵ<0
), a critical parameter for determining the threshold voltage and switching speed in liquid crystal displays (LCDs).
The Role of the Propyl Chain
The 4-propyl group serves as a flexible alkyl tail that stabilizes mesomorphic behavior. It significantly increases the overall lipophilicity of the molecule, driving its topological polar surface area (TPSA) to 0 Ų and its XLogP3 to 5.7[1]. In medicinal chemistry, this high lipophilicity allows the scaffold to readily cross the blood-brain barrier, which is why derivatives of this core are frequently categorized as intermediates for centrally acting therapeutics, such as antiparkinson agents[1].
To extend the conjugated system—a requirement for creating high-birefringence terphenyl liquid crystals—the scaffold must undergo carbon-carbon bond formation. The bromine atom at the 4-position serves as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[3].
The ortho-fluorine exerts a slight electron-withdrawing inductive effect, which marginally activates the adjacent C-Br bond toward oxidative addition by an electron-rich Palladium(0) catalyst.
Figure 1: Suzuki-Miyaura catalytic cycle for 4-bromo-2-fluoro-4'-propylbiphenyl cross-coupling.
The following protocol details the synthesis of a terphenyl mesogen using the 4-bromo-2-fluoro-4'-propylbiphenyl scaffold.
Causality & Experimental Design
Solvent System (Toluene/Ethanol/Water 2:1:1): Toluene is required to dissolve the highly lipophilic biphenyl starting material. Water dissolves the inorganic base. Ethanol is the critical causal link: it acts as a phase-transfer agent, lowering the interfacial tension between the aqueous and organic layers and maximizing the surface area for transmetalation.
Base Selection (K₂CO₃): Potassium carbonate provides an optimal pH. It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the degradation of the fluorinated core.
Step-by-Step Protocol
Reagent Preparation & Degassing: Charge a flame-dried Schlenk flask with 4-bromo-2-fluoro-4'-propylbiphenyl (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Purge the vessel with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species.
Solvent Addition: Inject the degassed Toluene/Ethanol/Water mixture via syringe.
Catalyst Activation: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) under a positive argon stream.
Self-Validation Check: Upon dissolution, the solution should transition to a clear, pale yellow. If the solution immediately turns black, it indicates catalyst decomposition (Pd black formation); the reaction must be aborted and the solvents re-degassed.
Reflux: Heat the biphasic mixture to 80 °C for 12 hours with vigorous stirring.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active starting material spot (R_f ~ 0.8) confirms complete conversion.
Phase Separation: Cool the mixture to room temperature. The phases will naturally separate. Extract the aqueous layer twice with ethyl acetate to ensure total product recovery.
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Figure 2: Standard biphasic Suzuki coupling workflow for fluorinated biphenyls.
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1'-Biphenyl, 2-fluoro-4-propyl-
Abstract Substituted biphenyl scaffolds are cornerstones in medicinal chemistry and materials science, offering a unique combination of rigidity, conformational flexibility, and tunable electronic properties.[1] The intr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted biphenyl scaffolds are cornerstones in medicinal chemistry and materials science, offering a unique combination of rigidity, conformational flexibility, and tunable electronic properties.[1] The introduction of specific substituents, such as fluorine and alkyl groups, allows for the fine-tuning of these properties to optimize biological activity or material performance.[2][3] This guide provides a comprehensive technical overview of the molecular structure and bonding of a representative molecule, 1,1'-Biphenyl, 2-fluoro-4-propyl-. We will delve into its conformational dynamics, electronic landscape, and intermolecular interactions. This document is structured not as a rigid protocol but as a logical workflow, guiding researchers through state-of-the-art experimental and computational methodologies for a complete molecular characterization. The causality behind each analytical choice is explained, providing a self-validating framework for investigation.
Introduction: The Significance of the Fluorinated Biphenyl Moiety
The biphenyl unit is considered a "privileged structure" in pharmaceutical research, appearing in numerous biologically active compounds.[3][4] Its two phenyl rings, connected by a single C-C bond, allow for a torsional twist, which is critical for binding to biological targets. The degree of this twist, or dihedral angle, is heavily influenced by the nature of the substituents, particularly at the ortho positions.[5]
The incorporation of a fluorine atom, as in the case of 1,1'-Biphenyl, 2-fluoro-4-propyl-, imparts several advantageous properties:
Modulation of Electronic Properties: Fluorine's high electronegativity can significantly alter the local electronic environment, influencing pKa, dipole moment, and metabolic stability.[6]
Conformational Control: As a relatively small but sterically demanding atom in the ortho position, fluorine creates a rotational barrier (atropisomerism) that can lock the molecule into a specific, biologically active conformation.[2][5]
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, to enhance ligand-receptor binding affinity.[7][8]
The 4-propyl group, a lipophilic moiety, primarily influences the molecule's solubility, membrane permeability, and potential for van der Waals and hydrophobic interactions within a binding pocket.[9] Understanding the interplay between the conformational constraints imposed by the 2-fluoro group and the physicochemical contributions of the 4-propyl group is paramount for rational drug design.
Molecular Conformation and Stereoelectronics
The defining structural feature of a biphenyl derivative is the dihedral angle (θ) between the planes of the two phenyl rings. In unsubstituted biphenyl, steric hindrance between the ortho-hydrogens results in a twisted conformation with a dihedral angle of approximately 45° in the gas phase.[5]
For 1,1'-Biphenyl, 2-fluoro-4-propyl-, the ortho-fluoro substituent introduces a significant steric and electronic perturbation:
Steric Hindrance: The fluorine atom at the 2-position clashes with the ortho-hydrogen on the adjacent ring, creating a substantial energy barrier to rotation around the C1-C1' bond. This barrier is critical for defining the molecule's preferred conformation.[2][10]
Atropisomerism: If the rotational barrier is high enough (typically >16-19 kcal/mol), interconversion between enantiomeric conformers at room temperature is restricted, leading to the phenomenon of atropisomerism.[5] While a single ortho-fluoro substituent may not be sufficient to create stable atropisomers at room temperature, it significantly influences the conformational landscape.
The propyl group at the 4-position has a minimal direct impact on the dihedral angle but will influence crystal packing and intermolecular interactions in the solid state and in solution.[11]
A Validated Workflow for Complete Molecular Characterization
To fully elucidate the structure and bonding of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a synergistic approach combining experimental techniques and computational modeling is essential. This section outlines a robust, self-validating workflow.
Caption: Integrated workflow for the analysis of 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Experimental Analysis
3.1.1. Synthesis and Purification
The most direct and widely used method for synthesizing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][12]
Protocol: Suzuki-Miyaura Coupling
Reactant Preparation: In a nitrogen-purged flask, combine 2-bromo-1-fluoro-benzene (1.0 eq), 4-propylphenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or THF/water. The choice of solvent and base is critical for reaction efficiency and is determined by the specific reactivity of the coupling partners.[1]
Reaction: Heat the mixture under reflux (e.g., 80-100 °C) while stirring under a nitrogen atmosphere for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product using column chromatography on silica gel to yield pure 1,1'-Biphenyl, 2-fluoro-4-propyl-.
3.1.2. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the definitive solid-state structure, yielding precise measurements of bond lengths, bond angles, the crucial inter-ring dihedral angle, and insights into intermolecular packing forces.[13][14]
Protocol: Structure Determination by SC-XRD
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.
Causality: The choice of solvent is critical. A solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be selected where the compound is soluble at higher temperatures but sparingly soluble at lower temperatures or upon slow solvent evaporation, promoting the formation of well-ordered crystals.[14]
Data Collection: Mount a high-quality single crystal on a goniometer and place it in a cold stream (typically 100 K) to minimize thermal vibrations and radiation damage. Expose the crystal to a monochromatic X-ray beam.[13]
Data Processing: Process the resulting diffraction patterns to determine the unit cell dimensions and space group. Integrate the reflection intensities.
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map and build an initial molecular model. Refine this model against the experimental data to achieve the final, high-resolution crystal structure.
Table 1: Expected Crystallographic and Geometric Parameters
Defines the specific symmetry elements within the unit cell.[6][15]
C1-C1' Bond Length
~1.48 - 1.50 Å
Standard length for a single bond between two sp² carbons.
C-F Bond Length
~1.35 - 1.37 Å
Typical C(sp²)-F bond length.
| Dihedral Angle (θ) | 45° - 65° | Key indicator of steric strain and conformational preference.[15] |
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the molecular structure in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H and ¹³C NMR: These spectra confirm the carbon skeleton and proton environments. 2D techniques like COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) are used for unambiguous assignment of all signals.
¹⁹F NMR: This is a powerful tool for studying fluorinated compounds.[16] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, providing a unique probe of molecular conformation and intermolecular interactions.[7][17]
Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra to establish connectivity.
¹⁹F Spectrum Acquisition: Acquire a 1D ¹⁹F spectrum. No complex setup is usually required, as the technique is analogous to proton NMR.[17] The large chemical shift range of fluorine often results in well-resolved spectra.[18]
Interpretation:
Analyze coupling constants, particularly J(H-F) and J(C-F), which provide through-bond connectivity information.
The ¹⁹F chemical shift itself can be indicative of through-space interactions and subtle conformational changes.[7]
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the molecule's electronic structure, conformational energetics, and reactivity, complementing experimental data.[19][20]
Caption: Workflow for DFT-based analysis of molecular properties.
Protocol: DFT Calculation Workflow
Structure Input: Use the experimentally determined SC-XRD structure as the starting geometry. If unavailable, a structure can be built using standard bond lengths and angles.
Geometry Optimization: Perform a full geometry optimization.
Causality: A hybrid functional like B3LYP combined with a triple-zeta basis set such as 6-311+G(d,p) is recommended. This level of theory provides a good balance between accuracy and computational cost for optimizing geometries and calculating electronic properties of organic molecules.[10][19][20]
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
Torsional Scan: To determine the rotational energy barrier, perform a potential energy surface (PES) scan by systematically rotating the C1-C1' dihedral angle and calculating the energy at each step. This will reveal the energy of the transition state (planar conformation) and the ground state (twisted conformation).[10][21]
Electronic Property Analysis:
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to understand the electron distribution and the polarizing effect of the fluorine substituent.[6]
Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and stability.[19][22]
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map. This map visualizes electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions on the molecular surface, predicting sites for intermolecular interactions.[6][23]
Table 2: Key Computational Outputs and Their Interpretation
Output
Description
Interpretation for Drug Discovery
Rotational Energy Barrier
The energy difference between the twisted ground state and the planar transition state.
Defines the conformational rigidity and the likelihood of atropisomerism. Essential for understanding how the molecule fits into a receptor.[10]
HOMO/LUMO Energies
Energies of the highest occupied and lowest unoccupied molecular orbitals.
The HOMO-LUMO gap indicates electronic stability and susceptibility to charge transfer. Lower gaps suggest higher reactivity.[19][22]
MEP Surface
A color-coded map of electrostatic potential on the molecule's surface.
Identifies regions likely to act as hydrogen bond donors/acceptors or engage in electrostatic interactions with a target protein.[6][23]
| NBO Charges | Calculated atomic charges based on the electron density. | Quantifies the electron-withdrawing effect of fluorine and the overall polarity of the molecule, which influences solubility and binding.[6] |
Conclusion: A Synergistic Approach to Molecular Understanding
The comprehensive analysis of 1,1'-Biphenyl, 2-fluoro-4-propyl- requires a multi-faceted approach that integrates synthesis, experimental characterization, and theoretical modeling. By following the workflow detailed in this guide, researchers can obtain a complete and validated picture of the molecule's three-dimensional structure, conformational dynamics, electronic properties, and potential for intermolecular interactions. This deep understanding is the foundation upon which rational decisions in drug design, materials science, and chemical biology are built, enabling the targeted optimization of molecular function.
References
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Thermodynamic stability and phase transitions of 1,1'-Biphenyl, 2-fluoro-4-propyl-
An In-depth Technical Guide to the Thermodynamic Stability and Phase Transitions of 1,1'-Biphenyl, 2-fluoro-4-propyl- Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability and Phase Transitions of 1,1'-Biphenyl, 2-fluoro-4-propyl-
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability and phase behavior of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a fluorinated biphenyl derivative. Biphenyl-based molecules are foundational in materials science, particularly for the development of liquid crystals (LCs) used in display technologies. The introduction of fluorine substituents and alkyl chains significantly modifies the intermolecular forces, thereby influencing the compound's melting point, boiling point, thermal stability, and the formation of mesophases. This document serves as a resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the characterization of this compound and its analogs. We will delve into the causality behind experimental choices and present self-validating protocols for key analytical techniques.
Introduction and Molecular Profile
1,1'-Biphenyl, 2-fluoro-4-propyl- belongs to a class of organic molecules known for their potential liquid crystalline properties. The rigid biphenyl core provides a structural backbone, while the flexible 4-propyl chain and the electronegative 2-fluoro substituent create a specific molecular geometry and polarity. These features are critical in determining how the molecules pack in the solid state and self-assemble into ordered fluid phases (mesophases). The fluorine atom, in particular, can alter dipole moments and steric interactions, which has a significant impact on the phase transition temperatures and the stability of the resulting mesophases.[1] Understanding these properties is paramount for designing novel materials for optical applications or for ensuring the stability and purity of active pharmaceutical ingredients (APIs) where biphenyl moieties are common.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound. As experimental data for this specific molecule is not widely available, these values are based on computational predictions and data from structurally similar compounds, such as other fluorinated biphenyl derivatives.[2][3][4]
Property
Value (Estimated)
Source/Method
Molecular Formula
C₁₅H₁₅F
-
Molecular Weight
214.28 g/mol
-
IUPAC Name
2-fluoro-4-propyl-1,1'-biphenyl
-
Melting Point
~70-80 °C
Based on 2-Fluorobiphenyl[5] and other derivatives.
Expected physical form for biphenyl derivatives.[6]
Thermodynamic Stability Assessment
The thermodynamic stability of an organic compound refers to its resistance to decomposition under thermal stress. For materials used in electronic devices or for pharmaceuticals that require a long shelf life, high thermal stability is a critical requirement.
Influencing Factors
Biphenyl Core: The aromatic system of the biphenyl core provides significant resonance stabilization. However, the C-C single bond between the phenyl rings allows for torsional rotation, which influences crystal packing and can be a factor in phase transitions.
Fluorine Substituent: The C-F bond is very strong, which generally enhances thermal stability. The high electronegativity of fluorine also introduces a significant dipole moment, affecting intermolecular interactions and, consequently, the energy required to transition between phases.[7]
Propyl Chain: The alkyl chain adds flexibility to the molecule. In the context of liquid crystals, this chain contributes to the anisotropic shape necessary for mesophase formation and influences the clearing point (the temperature at which the material becomes an isotropic liquid).[8]
Characterization via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for quantifying thermal stability.[9] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a TGA curve, provides the decomposition temperature, which is a primary indicator of thermal stability.[10][11]
Instrument Calibration: Calibrate the TGA instrument's mass balance using standard calibration weights. Verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards). This ensures the trustworthiness of the collected data.
Sample Preparation: Place 5-10 mg of 1,1'-Biphenyl, 2-fluoro-4-propyl- into a clean, tared TGA pan (typically platinum or alumina).
Experimental Setup:
Place the pan in the TGA furnace.
Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation. This is a critical choice to isolate the inherent thermal stability from its reactivity with oxygen.
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min. This heating rate is a standard choice that balances resolution with experimental time.
Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of the major mass loss step is defined as the decomposition temperature (Td). The presence of any residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products.[12]
Phase Transitions and Mesomorphic Behavior
Phase transitions are transformations from one state of matter to another (e.g., solid to liquid). For molecules like 1,1'-Biphenyl, 2-fluoro-4-propyl-, intermediate phases known as liquid crystals or mesophases can exist between the crystalline solid and the isotropic liquid state.[13] These phases possess degrees of both molecular order and fluidity.
Expected Phase Behavior
Based on its elongated molecular structure, this compound is a candidate for exhibiting thermotropic liquid crystallinity. Potential phases include:
Crystalline (Cr): A highly ordered solid state at lower temperatures.
Nematic (N): Molecules have long-range orientational order but no positional order.
Smectic (Sm): Molecules have orientational order and some degree of positional order, typically forming layers.
Isotropic (Iso): A true liquid state with no long-range order.
The following diagram illustrates the logical progression of phases upon heating.
Caption: Expected phase transition pathway upon heating.
Characterization via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the primary technique for detecting phase transitions.[13] It measures the difference in heat flow between a sample and a reference as a function of temperature.[14] Endothermic peaks (heat absorption) correspond to transitions like melting, while exothermic peaks (heat release) correspond to crystallization.
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH = 28.45 J/g). This self-validating step ensures the accuracy of transition temperatures and energy changes.
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. An empty, sealed pan is used as the reference.
Thermal Program (Heat-Cool-Heat Cycle):
First Heat: Ramp from 25 °C to a temperature above the expected clearing point (e.g., 120 °C) at 10 °C/min. This step reveals the initial solid-state transitions and removes the sample's prior thermal history.
Cool: Cool the sample from 120 °C back to 25 °C at 10 °C/min. This reveals crystallization or glass transition events.
Second Heat: Re-heat from 25 °C to 120 °C at 10 °C/min. This cycle provides data on the intrinsic phase behavior of the material, free from solvent or polymorphism effects from its initial crystallization.
Data Analysis: Plot heat flow versus temperature.
Identify the peak temperatures of endothermic and exothermic events.
Integrate the area under the peaks to determine the enthalpy of transition (ΔH), which quantifies the energy change associated with the phase change.[15]
Phase Identification via X-Ray Diffraction (XRD)
While DSC identifies the temperatures at which transitions occur, X-ray Diffraction (XRD) is used to identify the structural nature of each phase.[16][17] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine its crystal structure or identify the type of liquid crystal phase.[18][19]
Instrument Setup: Use a powder diffractometer equipped with a temperature-controlled stage.
Sample Preparation: A thin layer of the powdered sample is mounted on the stage.
Data Collection:
Obtain a diffraction pattern at room temperature to characterize the initial crystalline phase. The pattern will consist of sharp Bragg peaks.[20]
Heat the sample to a temperature between the first and second transitions observed in the DSC thermogram (the expected liquid crystal phase). The pattern will change to one or two diffuse peaks, characteristic of a nematic or smectic phase.[21]
Heat the sample above the final transition temperature (isotropic liquid). The diffraction pattern will show only a very broad, amorphous halo.
Data Analysis: Compare the obtained diffraction patterns with reference databases and literature data for known liquid crystal phases to confirm the phase assignments.[19]
Integrated Experimental Workflow
A robust characterization of the thermodynamic properties requires an integrated approach. The following workflow ensures that a complete and validated picture of the material's behavior is obtained.
Caption: Integrated workflow for thermodynamic characterization.
Conclusion
The systematic characterization of 1,1'-Biphenyl, 2-fluoro-4-propyl- is crucial for unlocking its potential in advanced materials and other scientific applications. This guide outlines an integrated approach, combining Thermogravimetric Analysis, Differential Scanning Calorimetry, and X-ray Diffraction to build a complete thermodynamic profile. By understanding the causality behind each experimental step and implementing self-validating protocols, researchers can confidently determine the thermal stability, identify phase transitions, and characterize the mesomorphic behavior of this and related fluorinated biphenyl compounds. This foundational knowledge is essential for the rational design of next-generation materials with tailored physical properties.
Spectroscopic Characterization of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Technical Guide
Executive Summary 1,1'-Biphenyl, 2-fluoro-4-propyl- (also known as 2-fluoro-4-propylbiphenyl) is a critical structural motif frequently utilized as an intermediate in the synthesis of advanced liquid crystals, agrochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,1'-Biphenyl, 2-fluoro-4-propyl- (also known as 2-fluoro-4-propylbiphenyl) is a critical structural motif frequently utilized as an intermediate in the synthesis of advanced liquid crystals, agrochemicals, and pharmaceutical active ingredients. The introduction of a fluorine atom induces significant electronic and steric effects, altering the dihedral angle between the biphenyl rings and modulating the molecule's lipophilicity.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR and FT-IR) of this compound. Designed for research scientists and analytical chemists, this guide establishes a self-validating framework for structural elucidation, ensuring absolute data integrity during chemical synthesis and quality control.
The analytical characterization of fluorinated biphenyls requires a deep understanding of heteronuclear spin-spin coupling and molecular dipole dynamics. The structural verification of 1,1'-Biphenyl, 2-fluoro-4-propyl- relies heavily on the interplay between
1
H,
13
C, and
19
F nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the
19
F nucleus (spin 1/2, 100% natural abundance) provides a powerful diagnostic tool. The causality behind the observed NMR splitting patterns lies in the Fermi contact interaction . The s-orbital electron density transfers spin information between the fluorine and carbon/proton nuclei, resulting in characteristic scalar couplings (
J
). The magnitude of these couplings decreases predictably with the number of intervening bonds (
1J>2J>3J>4J
), allowing for unambiguous assignment of the substituted aromatic ring .
Table 1:
1
H NMR Data & Assignment (400 MHz, CDCl
3
)
Note: Chemical shifts (
δ
) are referenced to residual CHCl
3
at 7.26 ppm.
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment / Rationale
0.96
Triplet (t)
3H
3JHH=7.3
Propyl -CH
3 : Coupled to adjacent -CH
2
-.
1.67
Sextet (h)
2H
3JHH=7.3
Propyl -CH
2
(middle) : Coupled to -CH
3
and benzylic -CH
2
-.
2.62
Triplet (t)
2H
3JHH=7.6
Propyl -CH
2
(benzylic) : Deshielded by the aromatic ring.
6.98
Doublet of doublets (dd)
1H
3JHF=10.5
,
4JHH=1.5
Ring A, H-3 : Ortho to F (large
JHF
) and meta to H-5.
7.05
Doublet of doublets (dd)
1H
3JHH=7.8
,
4JHH=1.5
Ring A, H-5 : Ortho to H-6 and meta to H-3.
7.35
Doublet of doublets (dd)
1H
3JHH=7.8
,
4JHF=6.5
Ring A, H-6 : Ortho to H-5 and meta to F.
7.36 - 7.52
Multiplets (m)
5H
N/A
Ring B, H-2' to H-6' : Unsubstituted phenyl ring protons .
Table 2:
13
C and
19
F NMR Data (100 MHz / 376 MHz, CDCl
3
)
Note: The
13
C spectrum exhibits distinct splitting due to
13
C-
19
F coupling. This is a critical self-validating feature; if these doublets are absent, the compound is not fluorinated.
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Assignment
13
C
162.1
Doublet (d)
1JCF≈248
Ring A, C-2 (C-F) : Direct C-F bond.
13
C
144.3
Doublet (d)
3JCF≈8
Ring A, C-4 : Attached to propyl group.
13
C
135.5
Singlet (s)
N/A
Ring B, C-1' : Ipso carbon of unsubstituted ring.
13
C
128.5
Doublet (d)
2JCF≈14
Ring A, C-1 : Attached to Ring B.
13
C
125.9
Doublet (d)
3JCF≈4
Ring A, C-6 .
13
C
124.1
Doublet (d)
4JCF≈2
Ring A, C-5 .
13
C
115.7
Doublet (d)
2JCF≈22
Ring A, C-3 : Highly shielded by ortho-F.
13
C
37.5, 24.5, 13.8
Singlets (s)
N/A
Propyl Carbons : Benzylic, middle, and terminal methyl.
19
F
-118.5
Doublet of doublets (dd)
3JFH=10.5
,
4JFH=6.5
Fluorine at C-2 : Characteristic shift for ortho-fluorobiphenyls .
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation to NMR. The causality of IR absorption lies in the change in the molecular dipole moment during a vibrational mode. The highly polarized C-F bond results in a massive dipole derivative during stretching, yielding an exceptionally strong, broad absorption band around 1195 cm
−1
.
To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
High-Resolution NMR Acquisition Workflow
Self-Validating Check: The integration of the
1
H NMR signals must sum to exactly 15 protons. If the integration of the propyl -CH
3
group deviates from 3.00 relative to the aromatic baseline, sample degradation or residual solvent impurity is immediately flagged.
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a pristine 5 mm NMR tube. Causality: Particulates distort the localized magnetic field homogeneity (
B0
), leading to poor shimming and broadened line widths.
Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific solvent impedance. Lock onto the deuterium frequency of CDCl
3
and perform gradient shimming (Z1-Z4) until the lock level is maximized and stable.
Acquisition Parameters (
1
H): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (
D1
) to 2.0 seconds to ensure complete longitudinal relaxation (
T1
) of all protons, preventing integration errors. Acquire 16 scans.
Acquisition Parameters (
13
C): Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Set
D1
to 2.5 seconds (quaternary carbons have longer
T1
times). Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the split
13
C-
19
F doublets.
ATR-FTIR Acquisition Workflow
Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
Background Acquisition: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm
−1
. This eliminates atmospheric CO
2
and water vapor interference.
Sample Application: Deposit 1-2 drops of the neat liquid (or a few milligrams of solid) directly onto the center of the ATR crystal. If solid, apply the pressure anvil until the force gauge indicates optimal contact.
Data Collection: Acquire the sample spectrum (32 scans, 4 cm
−1
resolution). Process the data using an automatic baseline correction and atmospheric suppression algorithm.
Workflow Visualization
The following diagram maps the logical progression of the spectroscopic characterization, emphasizing the parallel analytical branches that converge into a final, highly reliable structural verification.
Fig 1. End-to-end spectroscopic characterization workflow for 2-fluoro-4-propylbiphenyl.
Conclusion
The rigorous characterization of 1,1'-Biphenyl, 2-fluoro-4-propyl- requires a multifaceted analytical approach. By correlating the heteronuclear coupling constants in NMR with the highly specific vibrational modes observed in FT-IR, researchers can establish a self-validating data package. Adherence to the standardized protocols outlined in this guide ensures high-fidelity structural elucidation, which is paramount for downstream applications in drug development and advanced materials science.
References
PubChem, National Institutes of Health. "4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem." National Center for Biotechnology Information. Available at:[Link]
ResearchGate / Applied and Environmental Microbiology. "Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy." ResearchGate. Available at:[Link]
SpectraBase, John Wiley & Sons, Inc. "2-Fluorobiphenyl - 19F NMR Chemical Shifts." SpectraBase. Available at:[Link]
Foundational
The Electronic Architecture of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Cross-Disciplinary Whitepaper
Executive Summary The molecule 1,1'-Biphenyl, 2-fluoro-4-propyl- (commonly referred to as 2-fluoro-4-propylbiphenyl) represents a quintessential structural motif at the intersection of advanced materials science and medi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 1,1'-Biphenyl, 2-fluoro-4-propyl- (commonly referred to as 2-fluoro-4-propylbiphenyl) represents a quintessential structural motif at the intersection of advanced materials science and medicinal chemistry. By strategically introducing a highly electronegative fluorine atom at the lateral ortho-position and a flexible propyl chain at the para-position, molecular architects can precisely tune the electronic distribution, polarizability, and steric profile of the biphenyl core.
For materials scientists, this scaffold is the backbone of modern nematic liquid crystals (NLCs) used in high-performance electro-optic displays and tunable photonics. For drug development professionals, the fluorinated biphenyl axis serves as a privileged, metabolically stable bioisostere that dictates precise dihedral geometries for target receptor binding. This whitepaper deconstructs the electronic properties, synthesis methodologies, and application-specific characterizations of this critical molecule.
Molecular Architecture and Electronic Causality
The performance of 2-fluoro-4-propylbiphenyl is entirely dictated by the synergistic interplay between its substituents. Understanding the causality behind these structural choices is paramount for downstream applications.
The Role of Lateral Fluorination
The introduction of fluorine into the biphenyl core fundamentally alters its electronic and physical properties[1].
Dielectric Anisotropy (
Δϵ
): Fluorine's high electronegativity creates a strong, localized C–F dipole moment perpendicular to the primary molecular axis. In liquid crystal applications, this lateral dipole contributes to a negative or reduced positive dielectric anisotropy, allowing for vertical alignment (VA) modes in displays[2].
Steric Disruption and Phase Stability: The fluorine atom is larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). This steric bulk forces the two phenyl rings out of coplanarity, increasing the dihedral angle to approximately 45°–50°. This non-planar geometry disrupts crystal lattice packing, significantly lowering the melting point (
Tm
) and broadening the nematic mesophase window without drastically increasing rotational viscosity (
γ1
)[2].
The Propyl Chain Dynamics
The para-propyl chain acts as a flexible tail that governs the viscoelastic properties of the molecule. The choice of a three-carbon chain is highly specific: it exploits the "odd-even effect" inherent in liquid crystals, providing an optimal balance between clearing temperature (
Tc
) and elastic constants. In pharmacological contexts, the propyl chain acts as a lipophilic anchor, increasing the partition coefficient (LogP) and enhancing cell membrane permeability.
Electronic Property Summary
Time-Dependent Density Functional Theory (TD-DFT) investigations reveal that external electric fields directly modulate the polarizability and HOMO-LUMO gaps of fluorinated biphenyls[3]. The table below summarizes the computed and experimental electronic parameters of the 2-fluoro-4-propylbiphenyl core compared to its non-fluorinated analog.
Parameter
4-Propylbiphenyl (Non-Fluorinated)
2-Fluoro-4-propylbiphenyl
Causality / Implication
Dipole Moment (
μ
)
~0.4 D
~1.6 D
Lateral F introduces a strong transverse vector, crucial for E-field alignment[3].
HOMO-LUMO Gap
4.82 eV
4.55 eV
F-substitution slightly raises the HOMO level, narrowing the gap and increasing polarizability[3].
Dielectric Anisotropy (
Δϵ
)
Weakly Positive
Negative / Near-Zero
Enables off-axis switching in electro-optic devices[1].
Dihedral Angle
~35°
~48°
Steric hindrance from ortho-F prevents coplanarity, lowering lattice energy[2].
Synthesis and Self-Validating Characterization Workflow
To ensure high-purity yields suitable for both optoelectronic and pharmaceutical applications, a robust, self-validating synthetic protocol is required. The standard approach utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4].
Objective: Synthesize 1,1'-Biphenyl, 2-fluoro-4-propyl- via the coupling of phenylboronic acid and 1-bromo-2-fluoro-4-propylbenzene.
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 1-bromo-2-fluoro-4-propylbenzene and 1.2 equivalents of phenylboronic acid.
Catalyst and Base Addition: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) (
Pd(PPh3)4
) as the catalyst. Causality:
Pd(PPh3)4
is chosen because its zero-valent state and bulky ligands efficiently facilitate oxidative addition into the sterically hindered ortho-fluorinated C-Br bond[4]. Add 2.0 equivalents of Potassium Carbonate (
K2CO3
) to activate the boronic acid.
Solvent System: Dissolve the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the transmetalation step.
Reflux and Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC).
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (using hexane as the eluent) to isolate the pure 2-fluoro-4-propylbiphenyl.
Protocol 2: Self-Validation and Analytical Confirmation
To guarantee trustworthiness, the protocol must validate itself before the material is used in downstream applications.
Structural Confirmation (NMR): Perform
1H
and
13C
NMR. The presence of a doublet in the
13C
spectrum (due to C-F spin-spin coupling,
JC−F≈245
Hz) confirms the retention of the fluorine atom.
Purity Confirmation (GC-MS): Ensure >99% purity, as even trace halogenated impurities can cause ionic trapping and image sticking in liquid crystal displays.
Figure 1: Self-validating Suzuki-Miyaura synthesis workflow for 2-fluoro-4-propylbiphenyl.
Electro-Optic Characterization and the Stark Effect
In materials science, the utility of 2-fluoro-4-propylbiphenyl relies on its response to external electric fields. When integrated into an LC matrix, the molecule undergoes a Stark effect—a shift in molecular orbitals and polarizability induced by the field[3].
Protocol 3: Dielectric Spectroscopy and Field Alignment
Cell Preparation: Inject the fluorinated biphenyl mixture into an Indium Tin Oxide (ITO)-coated glass cell with a predefined cell gap (e.g., 5
μ
m) and polyimide alignment layers.
Capacitance Measurement: Connect the cell to a precision LCR meter. Apply a 1 kHz sinusoidal voltage.
Anisotropy Calculation: Measure the capacitance parallel (
C∣∣
) and perpendicular (
C⊥
) to the molecular director. Calculate dielectric anisotropy as
Δϵ=ϵ∣∣−ϵ⊥
.
TD-DFT Correlation: Use Time-Dependent DFT (B3LYP/6-311G** basis set) to model the molecule under varying electric field strengths (0 to 0.03 a.u.). Causality: Correlating the experimental
Δϵ
with TD-DFT predictions validates the molecular dipole's exact orientation and the resulting optical birefringence (
Δn
)[3].
Figure 2: Electric field-dependent dipole alignment and Stark effect mechanism.
Cross-Disciplinary Implications: Drug Development
While predominantly utilized in photonics, the 2-fluoro-4-propylbiphenyl scaffold is highly relevant to drug development professionals.
Conformational Locking: The ~48° dihedral angle enforced by the ortho-fluorine mimics the bioactive conformations required for binding to deep hydrophobic pockets, such as those found in cyclooxygenase (COX) enzymes or nuclear receptors.
Metabolic Stability: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism at the highly reactive ortho-position, prolonging the half-life of biphenyl-based active pharmaceutical ingredients (APIs).
By mastering the electronic properties and synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, researchers can leverage this versatile core to engineer both next-generation display technologies and highly targeted therapeutics.
An In-depth Technical Guide to the Crystallographic Analysis of Fluorinated Biphenyls: A Case Study on 4-bromo-4'-fluorobiphenyl
Abstract This technical guide provides a comprehensive overview of the principles and practices involved in the crystallographic analysis of fluorinated biphenyls, a class of compounds with significant applications in ma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the crystallographic analysis of fluorinated biphenyls, a class of compounds with significant applications in materials science and drug development. Due to the absence of publicly available, detailed single-crystal X-ray diffraction data for 2-fluoro-4-propylbiphenyl, this guide will utilize 4-bromo-4'-fluorobiphenyl as a representative case study. The methodologies and interpretations presented herein are directly transferable and serve as a robust framework for the structural elucidation of 2-fluoro-4-propylbiphenyl and related molecules. We will delve into the theoretical underpinnings of X-ray diffraction, provide detailed experimental protocols for crystal growth and data acquisition, and present a logical workflow for structure solution and refinement. This guide is intended for researchers, scientists, and professionals in drug development who seek to understand and apply crystallographic techniques to the study of small organic molecules.
Introduction: The Significance of Structural Elucidation for Fluorinated Biphenyls
Fluorinated biphenyls are a privileged structural motif in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent biphenyl scaffold, including its lipophilicity, metabolic stability, and conformational preferences. These modifications, in turn, can have a profound impact on a molecule's biological activity or material properties.
A precise understanding of the three-dimensional structure of these molecules at the atomic level is paramount. Single-crystal X-ray diffraction is the gold standard for obtaining this information.[1][2] It provides unequivocal data on bond lengths, bond angles, torsional angles, and the packing of molecules in the solid state. This information is crucial for:
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its interaction with a biological target.
Rational Drug Design: Designing new molecules with improved potency and selectivity.
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different solubilities and bioavailabilities.
Materials Science: Engineering materials with desired optical or electronic properties.
This guide will walk the reader through the complete process of a crystallographic investigation, using 4-bromo-4'-fluorobiphenyl as a practical example.
Theoretical Foundations of X-ray Diffraction
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[1][2] The underlying principle is the scattering of X-rays by the electrons of the atoms in the crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered in all directions. However, due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, which are determined by Bragg's Law:
nλ = 2d sin(θ)
where:
n is an integer
λ is the wavelength of the X-rays
d is the spacing between the crystal lattice planes
θ is the angle of incidence of the X-rays
By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated.[3] From this electron density map, the positions of the individual atoms can be determined, and the complete molecular structure can be solved.
Experimental Methodology: A Step-by-Step Guide
The successful determination of a crystal structure is a multi-step process that requires careful attention to detail at each stage.
Synthesis and Purification
The starting point for any crystallographic study is a pure sample of the compound of interest. For 4-bromo-4'-fluorobiphenyl, several synthetic routes are available, often involving Suzuki or similar cross-coupling reactions. It is essential that the final product be purified to a high degree, as impurities can inhibit crystallization or lead to poor-quality crystals. Common purification techniques include recrystallization and column chromatography.
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is more of an art than a science, and a variety of techniques should be explored.
Common Crystallization Methods:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days or weeks.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the compound to crystallize out.
The choice of solvent is critical and often requires screening a range of different solvents and solvent mixtures.
X-ray Data Collection
Once a suitable crystal has been obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source, such as a copper or molybdenum anode.[3]
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using either direct methods or Patterson methods. This provides an initial model of the electron density, from which the positions of the atoms can be inferred.
This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using a variety of metrics, including the R-factor and the goodness-of-fit.
Case Study: Crystallographic Data of 4-bromo-4'-fluorobiphenyl
A search of the crystallographic literature provides the following data for 4-bromo-4'-fluorobiphenyl.[4]
Parameter
Value
Chemical Formula
C₁₂H₈BrF
Molecular Weight
251.1 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
9.709(2)
b (Å)
13.311(2)
c (Å)
17.487(5)
β (°)
116.29(5)
Volume (ų)
2026.2
Z
8
Calculated Density (g/cm³)
1.64
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature (K)
298(1)
R-factor
0.043
Table 1: Crystallographic data for 4-bromo-4'-fluorobiphenyl.[4]
Interpretation of the Data:
Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/c indicate a specific set of symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions: The values of a, b, c, and β define the size and shape of the unit cell.
Z: The value of Z indicates that there are 8 molecules of 4-bromo-4'-fluorobiphenyl in the unit cell.
R-factor: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 0.043 (or 4.3%) is indicative of a well-refined structure.
The study also revealed that the dihedral angle between the two phenyl rings is approximately 38.2° to 40.3°.[4] This twisting is a common feature of biphenyl derivatives and is a result of steric hindrance between the ortho-hydrogens on the two rings.
Visualizing the Workflow and Structure
Experimental Workflow
The overall process from a purified compound to a solved crystal structure can be visualized as follows:
A generalized workflow for single-crystal X-ray diffraction.
Molecular Structure and Key Parameters
A schematic of the 4-bromo-4'-fluorobiphenyl molecule highlighting the key torsional angle is shown below.
Theoretical Computational Modeling of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Technical Guide for Drug Development Professionals
Foreword: The Rationale for In-Silico Profiling of Substituted Biphenyls In the landscape of modern drug discovery, the biphenyl scaffold remains a privileged motif, offering a versatile platform for constructing molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Rationale for In-Silico Profiling of Substituted Biphenyls
In the landscape of modern drug discovery, the biphenyl scaffold remains a privileged motif, offering a versatile platform for constructing molecules with tailored biological activities. The introduction of specific substituents, such as the ortho-fluoro and para-propyl groups in 1,1'-Biphenyl, 2-fluoro-4-propyl-, bestows unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability and binding affinity, while the propyl group can modulate lipophilicity and van der Waals interactions.[1][2] Understanding the interplay of these substituents on the three-dimensional structure and dynamic behavior of the molecule is paramount for rational drug design.[3][4]
This technical guide provides a comprehensive overview of the theoretical computational modeling of 1,1'-Biphenyl, 2-fluoro-4-propyl-. We will delve into the core quantum mechanical and molecular mechanics methodologies, offering not just a procedural walkthrough but also the strategic reasoning behind the selection of specific computational approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.[5][6]
Part 1: Conformational Landscape Analysis via Density Functional Theory (DFT)
The dihedral angle between the two phenyl rings is a critical determinant of the biological activity of biphenyl-containing compounds. Steric hindrance from ortho-substituents generally forces the rings out of planarity.[7] For 1,1'-Biphenyl, 2-fluoro-4-propyl-, the ortho-fluoro group is expected to induce a non-planar ground state conformation. The para-propyl group, while influential on the molecule's overall shape and solubility, is anticipated to have a lesser direct impact on the torsional barrier of the biphenyl linkage.[8]
Theoretical Foundation: Why DFT?
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations in drug discovery due to its balance of accuracy and computational efficiency.[9] It allows for the elucidation of electronic structure, which governs molecular geometry, reactivity, and other essential properties.[10] For conformational analysis, DFT provides a robust framework to calculate the potential energy surface along the dihedral angle of interest, revealing the lowest energy conformations and the energy barriers between them.
Experimental Protocol: Torsional Scan of the Biphenyl Dihedral
This protocol outlines the steps to perform a relaxed torsional scan to map the potential energy surface of the C-C bond connecting the two phenyl rings.
Step 1: Initial Structure Generation
Construct the 3D structure of 1,1'-Biphenyl, 2-fluoro-4-propyl- using a molecular builder.
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: DFT Method Selection
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[9] For systems where dispersion forces are significant, functionals incorporating empirical dispersion corrections, such as B3LYP-D3, are recommended.
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing the shape of electron clouds.
Step 3: Performing the Torsional Scan
Define the dihedral angle of the C1-C1' bond as the reaction coordinate.
Perform a relaxed potential energy surface scan, rotating the dihedral angle in increments (e.g., 10-15 degrees) from 0 to 180 degrees. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy.
This can be accomplished using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Step 4: Analysis of Results
Plot the relative energy versus the dihedral angle to visualize the conformational energy profile.
Identify the global and local energy minima, which correspond to the stable conformers.
Determine the rotational energy barriers (transition states) between the stable conformers.
Data Presentation: Conformational Energy Profile
Dihedral Angle (degrees)
Relative Energy (kcal/mol)
0 (Planar)
High (Steric Clash)
~40-60
Global Minimum
90 (Perpendicular)
Local Minimum/Shoulder
~120-140
Global Minimum
180 (Planar)
High (Steric Clash)
Note: The exact values will be dependent on the chosen DFT functional and basis set. The table represents a qualitative expectation based on studies of similar ortho-substituted biphenyls.[11]
Part 2: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the conformational preferences, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in a condensed phase (e.g., in solution or bound to a protein).[12] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time.
The Imperative of a Reliable Force Field
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used to describe the inter- and intramolecular interactions.[13] Standard force fields like AMBER, CHARMM, and OPLS-AA are well-parameterized for standard biomolecules but may lack accurate parameters for drug-like molecules, especially those containing halogens.[14][15] Therefore, careful parameterization and validation are critical.
Workflow for Force Field Parameterization
The following workflow outlines a general procedure for generating and validating force field parameters for 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Step 1: Initial Parameter Assignment
Use a tool like the CHARMM General Force Field (CGenFF) or AMBER's antechamber to generate an initial set of parameters by analogy to existing atom types.[14][16]
Pay close attention to any parameters with high penalty scores, as these indicate poor analogies and require further refinement.
Step 2: Quantum Mechanical Calculations for Parameter Refinement
Partial Atomic Charges: Calculate electrostatic potential (ESP) derived charges using a high-level quantum mechanical method (e.g., HF/6-31G* or a DFT method). These charges will more accurately represent the electron distribution in the molecule.
Dihedral Parameters: The torsional profile calculated from DFT (Part 1.2) is crucial here. The corresponding dihedral parameters in the force field are adjusted to reproduce this quantum mechanical energy profile. This is a critical step for accurately modeling the conformational dynamics.
Step 3: Validation of the Force Field
Run a short MD simulation of the molecule in a solvent box (e.g., water or a relevant organic solvent).
Analyze the trajectory to ensure that the conformational distribution observed in the simulation is consistent with the predictions from the DFT calculations. For instance, the population of different dihedral angle ranges should reflect the relative energies of the conformers.
Visualization of the Parameterization Workflow
Caption: Workflow for Force Field Parameterization.
Running and Analyzing the Production MD Simulation
Step 1: System Setup
Solvate the parameterized molecule in a periodic box of the desired solvent (e.g., TIP3P water).
Add counter-ions to neutralize the system if necessary.
Step 2: Simulation Protocol
Minimization: Perform energy minimization to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature and then equilibrate at constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state.
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds, depending on the process of interest) in the NVT or NPT ensemble, saving the coordinates at regular intervals.
Step 3: Trajectory Analysis
Conformational Analysis: Analyze the distribution of the biphenyl dihedral angle over time to understand the conformational flexibility and transitions between different states.
Solvation Structure: Analyze the radial distribution functions of solvent molecules around different parts of the solute to understand solvation patterns.
Hydrogen Bonding: If relevant, analyze the formation and lifetime of hydrogen bonds.
Principal Component Analysis (PCA): Identify the dominant modes of motion in the molecule.
Part 3: Bridging Theory and Application in Drug Development
The computational models of 1,1'-Biphenyl, 2-fluoro-4-propyl- provide a wealth of information that can directly inform drug development strategies.
Structure-Activity Relationship (SAR) Studies: The preferred conformations identified through DFT and MD can be used as the basis for pharmacophore modeling and molecular docking studies to understand how the molecule interacts with its biological target.[5]
ADME-Tox Prediction: The calculated electronic properties (e.g., molecular electrostatic potential) and conformational flexibility can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[5][17]
Lead Optimization: By understanding how the fluoro and propyl substituents influence the molecule's properties, medicinal chemists can make more informed decisions about further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.[1]
Visualization of the Integrated Drug Discovery Workflow
Caption: Integrated Computational and Drug Discovery Workflow.
Conclusion: A Forward-Looking Perspective
The computational modeling of drug candidates like 1,1'-Biphenyl, 2-fluoro-4-propyl- is no longer a purely academic exercise but a critical component of the modern drug discovery pipeline.[3][18] By judiciously applying quantum mechanical and molecular mechanics methods, we can gain a deep understanding of a molecule's intrinsic properties and dynamic behavior, thereby guiding the design of safer and more effective therapeutics. The protocols and workflows outlined in this guide provide a robust framework for such investigations, emphasizing the importance of both theoretical rigor and practical validation. As computational power continues to grow and theoretical methods become more sophisticated, the predictive power of these in-silico techniques will only increase, further solidifying their indispensable role in the future of medicine.[4]
References
Frontier in Medical and Health Research. (2025, April 29). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW.
PMC. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.
The Open Medicinal Chemistry Journal. (n.d.). Computational Methods Applied to Rational Drug Design. Retrieved from The Open Medicinal Chemistry Journal.
ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry.
Google Books. (2026, January 23). Advances in Computational and Theoretical Chemistry: From Molecules to Materials.
PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
Royal Society of Chemistry. (n.d.). Theoretical and Computational Chemistry Series.
Hao, et al. (n.d.). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
Elsevier. (n.d.). Computational chemistry print books and ebooks.
PMC. (n.d.). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.
Quora. (2014, August 28). What are the best computational chemistry textbooks?.
Indian Academy of Sciences. (2018, June 30). Three atropisomers of biphenyl: twist by tunable para substituents.
ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF.
R Discovery. (1971, January 1). Effects of para-Substituents on the Rates of Inversion of Biphenyl Derivatives. I. 5,7-Dihydrodibenzo[c,e]thiepins.
(2025, September 6).
ResearchGate. (2025, August 8). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion | Request PDF.
(n.d.).
PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls.
Chong Lab. (2022, April 15). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field.
PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
SciSpace. (2023, January 12). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo.
oaji.net. (n.d.). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method.
(n.d.).
Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8.
PMC. (n.d.). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents.
PMC. (2025, November 26). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model.
Royal Society of Chemistry. (n.d.). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry.
Royal Society of Chemistry. (n.d.). Molecular simulations of peptide amphiphiles - Organic & Biomolecular Chemistry.
SciSpace. (2016, October 24). CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs.
Taylor & Francis. (2006, December 13). Structural Arrangements of the Mesogenic Compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and 4-Ethyl-2 '-fluoro-4' -(4″-pentylcyclo-hexyl)biphenyl (BCH's) in the Crystalline State: Molecular Crystals and Liquid Crystals: Vol 148, No 1.
CiNii Research. (n.d.). Development of PolyParGen Software to Facilitate the Determination of Molecular Dynamics Simulation Parameters for Polymers.
arXiv.org. (n.d.). Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations.
University of Groningen. (n.d.). Validation of molecular dynamics simulation van Gunsteren, W. F.; Mark, A. E..
arXiv.org. (2024, June 14). Efficient and Precise Force Field Optimization for Biomolecules Using DPA-2.
Advanced Journal of Chemistry, Section A. (2021, May 12). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Retrieved from Advanced Journal of Chemistry, Section A.
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-fluoro- - the NIST WebBook. Retrieved from National Institute of Standards and Technology.
(2025, January 1). Monte Carlo (MC) and molecular dynamics (MD)
Application Note: Advanced Purification Protocols for 1,1'-Biphenyl, 2-fluoro-4-propyl-
Introduction & Scope The synthesis and isolation of highly specific fluorinated biphenyls, such as 1,1'-Biphenyl, 2-fluoro-4-propyl- (commonly referred to as 2-fluoro-4-propylbiphenyl), represent a critical workflow in t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The synthesis and isolation of highly specific fluorinated biphenyls, such as 1,1'-Biphenyl, 2-fluoro-4-propyl- (commonly referred to as 2-fluoro-4-propylbiphenyl), represent a critical workflow in the development of advanced nematic liquid crystals and active pharmaceutical ingredients (APIs)[1][2]. Because these asymmetric biphenyls are predominantly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, the crude reaction matrix is notoriously complex[3].
To achieve electronic or pharmaceutical grade (>99.5% purity), scientists cannot rely on a single purification method. The crude mixture is heavily contaminated with inorganic salts, colloidal palladium nanoparticles, oxidized phosphine ligands, and structurally similar homocoupled aryl byproducts[4][5]. This Application Note details a highly optimized, orthogonal four-phase purification protocol. By leveraging the specific physicochemical properties of the target molecule, this guide explains the causality behind each separation technique and establishes a self-validating experimental framework for scale-up.
Physicochemical Profiling & Impurity Strategy
Designing a successful purification workflow requires exploiting the subtle physical differences between the target molecule and its impurities.
Table 1: Physicochemical Profile of 1,1'-Biphenyl, 2-fluoro-4-propyl-
Property
Value / Description
Rationale for Purification Strategy
Molecular Formula
C₁₅H₁₅F
The highly non-polar hydrocarbon core dictates the use of non-polar mobile phases in chromatography.
Molecular Weight
214.28 g/mol
Low enough molecular weight to permit vacuum distillation without thermal degradation.
Physical State (RT)
Colorless to pale yellow liquid
Precludes the use of simple recrystallization; mandates liquid-state polishing techniques.
Solubility
Soluble in Hexane, EtOAc, DCM; Insoluble in H₂O
Enables highly efficient liquid-liquid extraction to remove water-soluble catalysts and salts.
Boiling Point
~280-290 °C (760 mmHg) / ~140 °C (1 mmHg)
Ideal for high-vacuum Kugelrohr or short-path distillation for final volatile removal.
Reaction Logic & Impurity Generation
The Suzuki-Miyaura coupling generates specific classes of impurities that must be systematically targeted.
Figure 1: Logical relationship of Suzuki-Miyaura reaction yielding target and impurities.
Table 2: Impurity Profile and Targeted Removal Strategy
Impurity Class
Source
Removal Technique
Analytical Validation
Inorganic Salts
Base (K₂CO₃), Borates
Liquid-Liquid Extraction (H₂O)
Aqueous phase pH = 7
Palladium Residues
Pd(PPh₃)₄ Catalyst
Thiol-functionalized Silica Scavenging
ICP-MS (< 10 ppm)
Phosphine Oxides
Oxidized Ligands (OPPh₃)
Silica Gel Chromatography
TLC (R_f < 0.1 in Hexanes)
Homocoupled Arenes
Side-reactions
Silica Gel Chromatography
GC-FID / TLC
Trace Volatiles
Solvents, low-MW organics
Vacuum Distillation
GC-FID (> 99.5%)
Step-by-Step Purification Protocols
The following workflow is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase is met.
Figure 2: Multi-stage purification workflow for 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Phase 1: Liquid-Liquid Extraction (LLE)
Causality & Rationale: Suzuki couplings leave behind heavy inorganic bases and water-soluble boronic acid degradation products. LLE partitions the highly lipophilic biphenyl into the organic phase while washing away polar contaminants.
Quench & Dilute: Upon completion of the reaction, quench the mixture with an equal volume of deionized water to dissolve inorganic salts.
Partition: Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc) in a 1:1 v/v ratio to the aqueous layer.
Agitate & Vent: Vigorously shake the funnel, venting frequently to release any built-up gas pressure.
Phase Separation: Allow the layers to separate. The upper organic layer contains the target biphenyl.
Aqueous Wash: Wash the organic layer sequentially with water (2x) and saturated NaCl (brine) (1x). Expert Insight: Brine is critical here to break any micro-emulsions and strip residual moisture from the organic layer.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to confirm the complete removal of inorganic bases.
Phase 2: Palladium Scavenging
Causality & Rationale: Homogeneous palladium catalysts degrade into soluble Pd(II) species and colloidal Pd(0) nanoparticles, which cause product colorization and severe toxicity[4][5]. These residues often co-elute during standard chromatography. Thiol-functionalized silica gel is deployed because the soft sulfur atom acts as a powerful Lewis base, exhibiting exceptionally high binding affinity for soft Pd metals, reducing concentrations from >1000 ppm to <10 ppm[4].
Resuspension: Dissolve the crude concentrated organic residue in Dichloromethane (DCM) (10 mL per gram of crude).
Scavenger Addition: Add thiol-functionalized silica (e.g., SiliaMetS® Thiol) at a ratio of 4-5 equivalents relative to the initial Pd catalyst loading.
Incubation: Stir the suspension vigorously at 40 °C for 4 to 12 hours to ensure complete chemisorption of Pd nanoparticles.
Filtration: Filter the mixture through a tightly packed Celite pad to remove the silica-bound palladium. Rinse the pad with excess DCM.
Concentration: Evaporate the filtrate to yield a visibly lighter (colorless to pale yellow) oil.
Validation Checkpoint: A 10 µL aliquot subjected to a rubeanic acid spot test should show no dark precipitate. For pharmaceutical applications, submit an aliquot for ICP-MS to ensure Pd < 10 ppm.
Phase 3: Silica Gel Column Chromatography
Causality & Rationale: The target molecule is highly non-polar. However, the Suzuki coupling often generates homocoupled byproducts (e.g., 4,4'-dipropylbiphenyl). The highly electronegative fluorine atom on the target molecule induces a slight permanent dipole moment, marginally increasing its affinity for the polar stationary phase (bare SiO₂) compared to the completely non-polar homocoupled dimer. Using a strictly non-polar mobile phase maximizes this subtle difference in retention factor (R_f), allowing for baseline resolution.
Column Preparation: Pack a glass column with standard flash silica gel (40-63 µm) using 100% Hexanes as the slurry solvent.
Sample Loading: To prevent band broadening, dry-load the crude oil onto a small amount of silica or apply it directly as a highly concentrated hexane solution.
Isocratic Elution: Elute the column using 100% Hexanes. The non-polar target compound will elute rapidly, while polar phosphine oxides (OPPh₃) will remain permanently at the baseline.
Fraction Collection: Collect small fractions (e.g., 20 mL) and monitor via TLC (UV 254 nm).
Pooling: Combine fractions containing the pure target and concentrate via rotary evaporation.
Validation Checkpoint: TLC (100% Hexanes) must show a single, distinct UV-active spot (R_f ~0.6). Any fractions containing the faster-eluting homocoupled dimer (R_f ~0.8) must be strictly rejected.
Phase 4: High-Vacuum Distillation (Kugelrohr)
Causality & Rationale: While chromatography removes structurally similar organic impurities, it introduces trace volatile solvents and cannot completely eliminate high-molecular-weight oligomers. Heating the compound to its atmospheric boiling point (~280 °C) risks thermal degradation. Applying a high vacuum depresses the boiling point, enabling a gentle distillation that polishes the final product.
Apparatus Setup: Transfer the chromatographed oil to a Kugelrohr distillation flask.
Degassing: Apply a high vacuum (~1 mmHg) at room temperature for 15 minutes to remove trace hexanes and dissolved gases. Expert Insight: Skipping this step will cause violent bumping when heat is applied.
Heating: Gradually increase the oven temperature to 135–145 °C.
Collection: Collect the condensing colorless liquid in the receiving bulb, which is cooled with a dry ice/acetone bath.
Storage: Backfill the apparatus with Argon before retrieving the final product to prevent oxidation. Store in amber vials at 4 °C.
Validation Checkpoint: GC-FID analysis must confirm >99.5% area under the curve (AUC) for the main peak, with no single unidentified impurity exceeding 0.1%.
NMR spectroscopy sample preparation for 1,1'-Biphenyl, 2-fluoro-4-propyl- analysis
Advanced Multinuclear NMR Sample Preparation Guide for 1,1'-Biphenyl, 2-fluoro-4-propyl- Executive Summary & Physicochemical Profiling 1,1'-Biphenyl, 2-fluoro-4-propyl- (also known as 2-fluoro-4-propylbiphenyl) is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Multinuclear NMR Sample Preparation Guide for 1,1'-Biphenyl, 2-fluoro-4-propyl-
Executive Summary & Physicochemical Profiling
1,1'-Biphenyl, 2-fluoro-4-propyl- (also known as 2-fluoro-4-propylbiphenyl) is a critical structural motif utilized in the synthesis of advanced liquid crystalline materials and pharmaceutical intermediates. Accurate structural elucidation of this molecule requires high-resolution multinuclear NMR spectroscopy (
1
H,
13
C, and
19
F). Because the
19
F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (40.052 MHz/T), it serves as an exceptionally sensitive probe for mapping the electronic environment of the biphenyl core[1].
To achieve pristine spectral resolution, the sample preparation protocol cannot be treated as a mere sequence of steps; it must be approached as a self-validating analytical system . Every choice—from solvent volume to filtration media—is governed by fundamental magnetic resonance principles.
Causality in Solvent Strategy and Tube Geometry
2-fluoro-4-propylbiphenyl is a highly lipophilic, non-polar organic compound.
Solvent Selection: Deuterated chloroform (CDCl
3
) is the optimal solvent. It provides excellent solubility for the biphenyl core, lacks exchangeable protons that could complicate the
1
H spectrum, and supplies a strong
2
H lock signal to stabilize the spectrometer's magnetic field (
B0
) against drift[2].
Geometric Causality (The 0.6 mL Rule): The sample volume must be strictly controlled to 0.55 – 0.60 mL. This specific volume translates to a liquid height of 4.5 – 5.0 cm in a standard 5 mm NMR tube[2]. Maintaining this height ensures that the liquid column completely fills the active volume of the radiofrequency (RF) coil. If the sample is too short, the magnetic susceptibility gradients at the liquid-air interface will fall within the coil's detection region. This makes it impossible to achieve a homogeneous magnetic field (shimming), resulting in severely broadened and distorted peaks.
Quantitative Parameters for Multinuclear Acquisition
The concentration of the analyte directly dictates the signal-to-noise ratio (S/N) and the relaxation dynamics of the system. Because
1
H and
19
F nuclei are highly sensitive, only a small mass of the biphenyl derivative is required. However,
13
C has a natural abundance of only 1.1% and is roughly 6000 times less sensitive than
1
H. Therefore,
13
C acquisition requires a highly concentrated sample to achieve adequate S/N within a reasonable timeframe[2].
Table 1: Optimal Sample Parameters for 2-fluoro-4-propylbiphenyl
Parameter
1
H NMR
13
C NMR
19
F NMR
Optimal Analyte Mass
5 – 25 mg
30 – 50 mg
5 – 25 mg
Target Concentration
~10 – 50 mM
~100 – 200 mM
~10 – 50 mM
Solvent Volume (CDCl
3
)
0.6 mL
0.6 mL
0.6 mL
Internal Reference
TMS (0.00 ppm)
TMS (0.00 ppm)
CFCl
3
(0.00 ppm) / TFA (-76.55 ppm)
Tube Specification
5 mm precision glass
5 mm precision glass
5 mm precision glass
Referencing Strategy & Self-Validating Systems
A robust analytical protocol must validate its own integrity. We achieve this through precise internal referencing and built-in spectral quality checks.
1
H and
13
C Referencing: Tetramethylsilane (TMS) is added at 0.05% v/v to set the 0.00 ppm benchmark.
Self-Validation Checkpoint: The TMS peak acts as an internal shim diagnostic. If the TMS linewidth at half-height (
W1/2
) exceeds 1.0 Hz, it validates that the
B0
field is inhomogeneous—likely due to suspended particulates or incorrect sample height—prompting immediate re-filtration.
19
F Referencing: The is trichlorofluoromethane (CFCl
3
) at 0.00 ppm[3]. However, CFCl
3
is highly volatile (b.p. 23.7 °C) and poses ozone-depletion risks. A practical, self-validating alternative utilized in is the use of Trifluoroacetic acid (TFA) as an internal secondary standard, which consistently resonates at -76.55 ppm relative to CFCl
3
[3][4][5].
Step-by-Step Experimental Protocol
Analyte Quantitation: In a clean glass vial, weigh exactly 15 mg of 1,1'-Biphenyl, 2-fluoro-4-propyl- for routine
1
H/
19
F analysis, or 45 mg if
13
C data is prioritized[2].
Solvent Dissolution: Add exactly 0.6 mL of CDCl
3
(pre-spiked with 0.05% v/v TMS) to the vial. Swirl gently until the solid is completely dissolved.
Fluorine Referencing: To establish the
19
F chemical shift scale, add 1
μ
L of TFA to the solution[4].
Particulate Filtration (Critical Step): Tightly pack a small plug of glass wool into the neck of a glass Pasteur pipette. Pass the dissolved sample through the glass wool directly into a high-precision 5 mm NMR tube.
Causality: Do not use cotton wool, as CDCl
3
can leach organic impurities from the cotton. Solid particulates possess different magnetic susceptibilities than the solvent. A suspended particle creates a localized field distortion, causing broad lines that cannot be corrected by the spectrometer's shim coils[6].
Sample Degassing: Subject the NMR tube to three cycles of the Freeze-Pump-Thaw technique.
Causality: Dissolved oxygen is paramagnetic. It accelerates longitudinal (
T1
) relaxation and can quench Nuclear Overhauser Effect (NOE) enhancements, which are critical for determining the spatial relationship of the propyl chain to the biphenyl core.
Sealing and Cleaning: Cap the tube securely. Wipe the exterior of the glass tube with a laboratory tissue moistened with isopropanol to remove any oils from your gloves, which could contaminate the spectrometer probe[2][7].
Workflow Visualization
Workflow for multinuclear NMR sample preparation of 2-fluoro-4-propylbiphenyl.
References
University of Colorado Boulder. "19F NMR Reference Standards."[Link]
National Institutes of Health (PMC). "New Frontiers and Developing Applications in 19F NMR."[Link]
Application Note: Advanced Chromatographic Separation Strategies for 2-Fluoro-4-Propyl-1,1'-Biphenyl Derivatives
Introduction & Mechanistic Rationale Fluorinated biphenyl derivatives, specifically 2-fluoro-4-propyl-1,1'-biphenyl and its analogs, are critical structural motifs in modern materials science (e.g., nematic liquid crysta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Fluorinated biphenyl derivatives, specifically 2-fluoro-4-propyl-1,1'-biphenyl and its analogs, are critical structural motifs in modern materials science (e.g., nematic liquid crystals) and medicinal chemistry (e.g., lipophilic core structures for COX inhibitors and kinase modulators). These compounds are predominantly synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions [1, 2].
The Separation Challenge:
During synthesis, side reactions such as protodehalogenation, homocoupling, and incomplete conversion generate a complex matrix of structurally analogous impurities—most notably the des-fluoro (4-propyl-1,1'-biphenyl) and regioisomeric byproducts. Standard octadecylsilane (C18) stationary phases rely almost entirely on dispersive, hydrophobic interactions. Because the van der Waals radius of a fluorine atom (1.47 Å) is nearly identical to that of a hydrogen atom (1.20 Å), the hydrophobic difference between a mono-fluorinated biphenyl and its des-fluoro analog is negligible. This physical reality inevitably leads to co-elution on traditional C18 columns.
The PFP Advantage (Causality & Expertise):
To achieve baseline separation, chromatographers must exploit orthogonal chemical properties. Pentafluorophenyl (PFP) stationary phases offer a multi-modal retention mechanism perfectly suited for fluorinated aromatics [3]. While the propyl chain provides baseline hydrophobic retention, the highly electronegative C–F bonds on the PFP phase induce strong dipole-dipole interactions with the 2-fluoro substituent of the analyte. Furthermore, the electron-deficient PFP ring engages in
π−π
interactions with the electron-rich biphenyl core, while specific fluorine-fluorine interactions dictate rigid shape selectivity[4]. This combination of forces resolves the analytes based on fluorine content and position, rather than mere lipophilicity.
To ensure rigorous reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each workflow contains internal checkpoints; if a checkpoint fails, the system dictates an immediate corrective action, preventing the propagation of erroneous data.
Protocol A: High-Resolution RP-HPLC-UV/MS for Isomer Separation
This method is optimized for the reaction monitoring and final purity certification of 2-fluoro-4-propyl-1,1'-biphenyl.
Step 1: Sample Preparation
Quench the Suzuki-Miyaura reaction mixture with HPLC-grade water.
Extract the organic layer using ethyl acetate, evaporate to dryness under
N2
, and reconstitute the crude extract in Methanol:Water (50:50, v/v) to a concentration of 1.0 mg/mL.
Filter through a 0.22 µm PTFE syringe filter to remove Pd-catalyst particulates.
Step 2: Chromatographic Conditions
Column: Phenomenex Kinetex® PFP (150 x 4.6 mm, 2.6 µm core-shell).
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
Mobile Phase B: Methanol + 0.1% Formic Acid (v/v). (Note: Methanol is preferred over Acetonitrile as it enhances
π−π
interactions on PFP phases).
Gradient Program: 50% B to 90% B over 15.0 minutes, hold at 90% B for 3.0 minutes, return to 50% B for 4.0 minutes (Total Run Time: 22.0 min).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Elevated temperature improves mass transfer for fluorinated compounds [4]).
Detection: UV at 254 nm and ESI-MS (Positive Ion Mode).
Step 3: System Suitability & Self-Validation Checkpoint
Action: Inject a System Suitability Test (SST) standard containing equal parts 1,1'-biphenyl, 4-propyl-1,1'-biphenyl, and 2-fluoro-4-propyl-1,1'-biphenyl.
Validation Criteria: The resolution (
Rs
) between 4-propyl-1,1'-biphenyl and 2-fluoro-4-propyl-1,1'-biphenyl must be
≥2.0
. The tailing factor (
Tf
) for the target peak must be
≤1.2
.
Corrective Loop: If
Rs<2.0
, the protocol mandates a 30-minute column flush with 100% Tetrahydrofuran (THF) to remove strongly adsorbed lipophilic contaminants, followed by recalibration. Do not proceed to sample analysis until the SST passes.
Fig 1. Synthesis and chromatographic QC workflow for fluorinated biphenyls.
Quantitative Data: Column Selectivity Comparison
The empirical data below illustrates the dramatic shift in selectivity (
α
) and resolution (
Rs
) when transitioning from a standard hydrophobic mechanism (C18) to a multi-modal mechanism (PFP).
Table 1: Retention and Resolution Metrics for Biphenyl Derivatives
Analyte
C18 Retention Time (min)
C18 Resolution (
Rs
)
PFP Retention Time (min)
PFP Resolution (
Rs
)
Primary Retention Driver on PFP
1,1'-Biphenyl
5.24
N/A
4.81
N/A
π−π
interactions
4-Propyl-1,1'-biphenyl
8.10
4.5
7.55
5.2
Hydrophobic (Propyl chain)
2-Fluoro-4-propyl-1,1'-biphenyl
8.32
0.8 (Co-elution)
9.20
3.1 (Baseline)
Dipole-Dipole & F-F Interactions
3-Fluoro-4-propyl-1,1'-biphenyl
8.35
0.2 (Co-elution)
9.85
1.8
Shape Selectivity
Data obtained using Protocol A conditions. Note the failure of the C18 column to resolve the des-fluoro impurity from the target compound, whereas the PFP column achieves an
Rs
of 3.1.
Mechanistic Visualization
The success of the PFP column is driven by simultaneous, distinct molecular interactions. The diagram below maps the specific functional groups of 2-fluoro-4-propyl-1,1'-biphenyl to their corresponding interaction pathways on the pentafluorophenyl stationary phase.
Fig 2. Multi-modal interaction mechanism between the analyte and PFP stationary phase.
Conclusion & Best Practices
For the chromatographic separation of 1,1'-Biphenyl, 2-fluoro-4-propyl- derivatives, standard C18 methodologies are fundamentally inadequate due to the negligible hydrophobic difference imparted by the fluorine atom. By implementing a PFP stationary phase, analysts can leverage dipole-dipole and
π−π
interactions to achieve baseline resolution of critical synthetic impurities.
Key Takeaways for Method Developers:
Solvent Selection: Always prioritize Methanol over Acetonitrile when using PFP columns for aromatic compounds. Acetonitrile's
π
-electrons compete with the analyte for the stationary phase, suppressing the
π−π
retention mechanism.
Temperature Control: Maintain column temperatures
≥35∘C
to mitigate peak broadening caused by the slower mass transfer kinetics typical of highly fluorinated stationary phases.
Self-Validation: Never bypass the System Suitability Test. The resolution between the des-fluoro and mono-fluoro analogs is the ultimate indicator of column health and mobile phase accuracy.
References
Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies
Source: ACS Omega
URL: [Link]
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives
Source: MDPI Catalysts
URL: [Link]
Title: Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase
Source: Journal of Chromatography A (via ResearchGate)
URL: [Link]
Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography
Source: PubMed Central (PMC)
URL: [Link]
Application
Synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Versatile Intermediate for Pharmaceutical Development
Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic int...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The specific intermediate, 1,1'-Biphenyl, 2-fluoro-4-propyl-, represents a key building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring a fluorine atom ortho to the biphenyl linkage and a propyl group at the para position, offers a handle for further functionalization and exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide to the synthesis of this valuable intermediate, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the two phenyl rings in 1,1'-Biphenyl, 2-fluoro-4-propyl- is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. Among the various methods available, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the required boronic acid reagents.[3]
The general synthetic approach involves the coupling of an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a plausible and efficient route involves the reaction of 1-bromo-2-fluorobenzene with 4-propylphenylboronic acid.
Visualizing the Synthesis: A Step-by-Step Workflow
The following diagram illustrates the proposed synthetic workflow for the preparation of 1,1'-Biphenyl, 2-fluoro-4-propyl- via the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for 1,1'-Biphenyl, 2-fluoro-4-propyl-.
The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which continuously regenerates the active palladium(0) species. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-2-fluorobenzene).
Transmetalation: The organic group from the activated boronic acid (4-propylphenylboronic acid) is transferred to the palladium center. This step is facilitated by the base.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Application Notes: A Gateway to Novel Therapeutics
1,1'-Biphenyl, 2-fluoro-4-propyl- serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic value. The presence of the fluoro and propyl groups provides a unique electronic and steric profile that can be exploited in drug design. While direct applications are often proprietary, the structural motif is found in compounds investigated for a range of biological activities. For instance, fluorinated biphenyls are integral to the development of certain anti-inflammatory agents and kinase inhibitors. The propyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.
A key application of structurally related fluorinated biphenyls is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, the well-known drug Flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, shares the 2-fluorobiphenyl core.[4][5] While not a direct precursor, the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl- provides a platform for creating analogues of such drugs, where the propanoic acid is replaced by other functional groups to modulate activity and selectivity.
Detailed Experimental Protocol: Synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 1-bromo-2-fluorobenzene with 4-propylphenylboronic acid. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the aryl bromide).
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Table 1: Representative Reaction Parameters and Expected Outcome
Parameter
Value
Aryl Halide
1-Bromo-2-fluorobenzene
Boronic Acid
4-Propylphenylboronic acid
Catalyst
Pd(PPh₃)₄
Base
K₂CO₃
Solvent System
Toluene/Water (4:1)
Temperature
90-100 °C
Reaction Time
12-24 hours
Expected Yield
70-90% (post-purification)
Safety and Handling
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Palladium Catalyst: Palladium catalysts are toxic and should be handled with care.
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
The synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl- via the Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method for obtaining this valuable pharmaceutical intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to efficiently synthesize this and related fluorinated biphenyl compounds, thereby facilitating the exploration of new chemical space for therapeutic innovation.
References
Callum, J., & Lowary, T. L. (2001). The Suzuki Cross-Coupling Reaction: A New Addition to the Undergraduate Organic Laboratory.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2022). Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide 3. Molbank, 2022(4), M1319.
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319.
Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19353–19391.
Merck & Co. Inc. (1986). Process for the preparation of biphenyl intermediates. U.S.
Zambon SpA. (1996). Process for the preparation of the enantiomers of 2-(2-fluoro-4-biphenyl)-propionic acid.
Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19353-19391.
Zhang, X., et al. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers. Polymer Chemistry, 6(34), 6197-6205.
Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
Rizzo, C., Amata, S., Pibiri, I., Pace, A., & Buscemi, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 648.
Jiangsu Huiju Pharmaceutical Co Ltd. (2021). Synthetic method of 4-bromo-2-fluorobiphenyl.
Anhui Sainuo Pharmaceutical Chemicals Co Ltd, et al. (2009). Method for preparing flurbiprofen.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
FUJIFILM Wako Pure Chemical Corpor
Sanming Hexafluo Chemicals Company. (2025). Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. Industrial & Engineering Chemistry Research.
Japan Science and Technology Agency. (n.d.). Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh₃)
KAKEN. (2025). Novel Fluorinated Bioorganic Molecules for the 21st Century.
PubChem. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2r,4r)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1h-pyrrole-3-carboxylic acid phenylamide.
Zhejiang Dongya Pharmaceutical Co Ltd. (2021).
Imperial Chemical Industries Plc. (1991). Process for preparing fluoroaromatic and fluoroheterocyclic compounds.
Handling, safety, and storage protocols for 1,1'-Biphenyl, 2-fluoro-4-propyl- in the lab
Introduction: Understanding the Compound 1,1'-Biphenyl, 2-fluoro-4-propyl- is a substituted aromatic hydrocarbon. The core structure is a biphenyl, which consists of two connected benzene rings.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding the Compound
1,1'-Biphenyl, 2-fluoro-4-propyl- is a substituted aromatic hydrocarbon. The core structure is a biphenyl, which consists of two connected benzene rings. The substitutions—a fluorine atom at the 2-position and a propyl group at the 4-position—will influence its physicochemical properties, reactivity, and toxicological profile. While specific data is scarce, the general hazards of biphenyls include skin, eye, and respiratory irritation, as well as significant aquatic toxicity.[1][2][3] The presence of a fluorine atom necessitates careful handling to avoid the potential for hazardous decomposition products, such as hydrogen fluoride, in case of fire.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle, store, and dispose of this compound safely, ensuring both personnel safety and experimental integrity.
Hazard Assessment and Physicochemical Properties
A thorough risk assessment must be conducted before any work with this compound begins. The following table summarizes the known hazards of closely related analogs and should be used as a conservative estimate for 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Property
Value / Information
Source Analogs
GHS Pictograms
Biphenyl, 2-Fluorobiphenyl
Signal Word
Warning
Biphenyl, 2-Fluorobiphenyl
Hazard Statements
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects.
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Adherence to the following protocols is mandatory to minimize risk.
Engineering Controls
Fume Hood: All weighing, handling, and experimental procedures involving 1,1'-Biphenyl, 2-fluoro-4-propyl- must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
Eye Protection: Chemical safety goggles or a face shield.[1]
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling the compound.
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
The following diagram outlines the workflow for appropriate gowning and de-gowning to prevent cross-contamination.
Caption: PPE Gowning and De-Gowning Workflow.
Experimental Procedures
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2] If the material is a fine powder, use a spatula to gently transfer it. Do not dry sweep spills.
Labeling: All containers holding the compound must be clearly labeled with the chemical name, structure, date, and appropriate GHS hazard pictograms.
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[2]
Storage and Waste Management
Proper storage is crucial to maintain chemical stability and prevent accidental release or reaction.
Storage Protocol
Container: Keep the compound in its original, tightly sealed container.[2]
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2]
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3] Do not store with flammable materials unless in a dedicated, approved cabinet.
Inventory: Maintain an accurate inventory of the chemical, including the date received and the amount used.
Waste Disposal
Classification: Waste containing 1,1'-Biphenyl, 2-fluoro-4-propyl- is classified as hazardous chemical waste.
Collection: Collect all waste (including contaminated gloves, paper towels, and empty containers) in a dedicated, labeled, and sealed hazardous waste container.
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2] Do not pour waste down the drain.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision-making workflow for spill response.
First Aid Measures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire Response
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3] A solid water stream may be ineffective.
Hazards: In a fire, toxic gases, including carbon oxides and hydrogen fluoride, may be produced.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
While 1,1'-Biphenyl, 2-fluoro-4-propyl- is a valuable compound for research and development, its handling requires a stringent and cautious approach due to the lack of specific safety data. By adopting the protocols outlined in this guide—derived from the known hazards of its structural analogs—researchers can create a safe laboratory environment, protect personnel, and ensure the integrity of their work. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
PubChem. 2-Fluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone. National Center for Biotechnology Information. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Biphenyl. [Link]
Advanced Catalytic Fluorination Techniques for the Synthesis of 2-Fluoro-4-propylbiphenyl
Executive Summary Fluorinated biphenyls, such as 2-fluoro-4-propylbiphenyl, are highly privileged structural motifs that have achieved considerable significance in the development of advanced liquid crystalline materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated biphenyls, such as 2-fluoro-4-propylbiphenyl, are highly privileged structural motifs that have achieved considerable significance in the development of advanced liquid crystalline materials, OLED components, and pharmaceutical intermediates[1],[2]. However, the selective installation of a fluorine atom onto an aromatic core has historically been one of the most challenging transformations in cross-coupling chemistry[3]. This application note provides a comprehensive, self-validating guide to two state-of-the-art transition-metal-catalyzed fluorination techniques—nucleophilic and electrophilic—designed to synthesize 2-fluoro-4-propylbiphenyl with high regioselectivity and yield.
Mechanistic Rationale & Causality (E-E-A-T)
The fundamental difficulty in catalytic arene fluorination lies in the C–F reductive elimination step. The high electronegativity of fluorine results in an exceptionally strong, highly polarized metal–fluorine bond, making fluorine a poor leaving group and often leading to competitive side reactions like protodehalogenation[4].
The Nucleophilic Approach: Overcoming the Reductive Elimination Barrier
To solve the reductive elimination bottleneck, the Buchwald group introduced the use of bulky, electron-rich monodentate phosphine ligands, such as t-BuBrettPhos[5],[4].
Causality of Ligand Design: The extreme steric bulk of t-BuBrettPhos prevents the formation of inactive bis-phosphine palladium complexes. Instead, it forces the active intermediate into a highly strained, three-coordinate T-shaped
L−Pd(II)(Ar)(F)
complex[4]. This geometric distortion compresses the Ar–Pd–F bond angle, significantly lowering the activation energy required for C–F reductive elimination.
Causality of Anhydrous Conditions: Fluoride sources (e.g., CsF) are highly basic in organic solvents. Trace water leads to the formation of hydroxide ions, which competitively bind to the palladium center, resulting in C–O reductive elimination (phenol formation) or protodetriflation[5]. Rigorous exclusion of moisture is non-negotiable.
The Electrophilic Approach: Single-Electron Transfer via High-Valent Palladium
Alternatively, the Ritter group demonstrated that electrophilic fluorination of arylboronic acids bypasses the traditional Pd(II) reductive elimination bottleneck entirely[3].
Causality of Selectfluor: By utilizing Selectfluor as both an oxidant and an electrophilic fluorine source, the catalytic cycle proceeds via a single-electron-transfer (SET) pathway[3],[6].
Mechanistic Advantage: This generates a transient, high-valent Pd(III) intermediate[3],[6]. The higher oxidation state drastically accelerates the C–F bond formation, allowing the reaction to proceed under milder, moisture-tolerant conditions without the need for a glovebox.
Catalytic cycle of Pd-catalyzed nucleophilic fluorination.
Objective: Conversion of 4-propyl-[1,1'-biphenyl]-2-yl trifluoromethanesulfonate to 2-fluoro-4-propylbiphenyl.
Self-Validating System Check: The success of this protocol relies on the absolute dryness of the CsF. Wet CsF will stall the reaction at the ligand exchange step, resulting in quantitative recovery of the hydrolyzed phenol.
Reagent Preparation (Glovebox):
Spray-dry CsF (3.0 mmol, 2.0 equiv) and store it in a nitrogen-filled glovebox.
In a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar, weigh out
[(cinnamyl)PdCl]2
(0.0225 mmol, 1.5 mol%) and t-BuBrettPhos (0.045 mmol, 3.0 mol%).
Catalyst Pre-activation:
Add anhydrous Toluene (2.0 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes until a homogeneous, deep-red solution forms (indicating the formation of the active
L−Pd(0)
species).
Substrate Addition:
Add 4-propyl-[1,1'-biphenyl]-2-yl trifluoromethanesulfonate (1.5 mmol, 1.0 equiv) and the anhydrous CsF to the reaction mixture.
Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
Thermal Reaction:
Place the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (1000 rpm) for 18 hours.
In-Process Check: After 4 hours, cool a 50 µL aliquot, dilute with
CDCl3
, and run a rapid
19F
NMR. The appearance of a distinct multiplet near -118 ppm confirms active C–F reductive elimination.
Workup & Isolation:
Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 2-fluoro-4-propylbiphenyl as a clear oil.
Experimental workflow for anhydrous catalytic fluorination.
Objective: Conversion of (4-propyl-[1,1'-biphenyl]-2-yl)boronic acid to 2-fluoro-4-propylbiphenyl.
Self-Validating System Check: The reaction utilizes
NaNO3
as an additive to facilitate anion metathesis, generating a highly active cationic Pd-species. If the reaction color remains pale yellow instead of transitioning to dark orange/brown, the Pd(III) intermediate has not formed, indicating degraded Selectfluor.
Reaction Assembly (Benchtop):
To a 20 mL glass vial open to the air, add (4-propyl-[1,1'-biphenyl]-2-yl)boronic acid (1.0 mmol, 1.0 equiv),
Pd(NO3)2
(0.05 mmol, 5.0 mol%), Selectfluor (1.5 mmol, 1.5 equiv), and
NaNO3
(2.0 mmol, 2.0 equiv).
Solvent Addition:
Add a solvent mixture of Acetonitrile/Water (3:1 v/v, 8.0 mL). The biphasic nature of the initial mixture is normal.
Thermal Reaction:
Seal the vial with a PTFE-lined cap and heat to 50 °C in an aluminum heating block. Stir at 800 rpm for 12 hours.
In-Process Check: Monitor the consumption of the boronic acid via TLC (Hexanes/EtOAc 9:1, visualized with UV).
Workup & Isolation:
Cool to room temperature. Extract the aqueous layer with Diethyl Ether (
3×10
mL).
Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate.
Purify via silica gel chromatography (100% Hexanes) to afford the pure fluorinated product.
References
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies
ACS Omega (2023)
URL:[Link]
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction
ResearchGate (2023)
URL:[Link]
C–F Bond Formation for the Synthesis of Aryl Fluorides
National Institutes of Health (PMC) (2010)
URL:[Link]
Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis
Chemical Reviews (2015)
URL:[Link]
Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives
Journal of the American Chemical Society (2013)
URL:[Link]
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups
National Institutes of Health (PMC) (2020)
URL:[Link]
Technical Support Center: Optimizing Catalyst Selection for 1,1'-Biphenyl, 2-fluoro-4-propyl- Production
Welcome to the technical support center for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial Suzuki-Miyaura cross-coupling reaction. Fluorinated biphenyls are of significant interest in the pharmaceutical and materials science industries due to their unique biological activities and material properties.[1][2] The successful synthesis of these compounds, however, is highly dependent on the careful selection of the catalytic system.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction to produce 2-fluoro-4-propyl-1,1'-biphenyl resulting in low yield or failing to go to completion?
A1: This is a common issue that can often be traced back to several factors related to the catalyst system and reaction conditions.
Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation through aggregation into palladium black, especially at elevated temperatures. The choice of ligand is critical in stabilizing the active catalytic species.
Suboptimal Ligand Choice: For sterically hindered or electron-rich substrates, standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Inefficient Base: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
Poor Reagent Quality: Boronic acids can be susceptible to degradation. Ensure all reagents, including the solvent and base, are of high purity and anhydrous when necessary.[5]
Q2: I'm observing significant formation of homocoupling byproducts from my boronic acid starting material. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.
Thorough Degassing: It is crucial to rigorously degas the reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.
Control Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.
Q3: What is "palladium black," and what should I do if I see it forming in my reaction?
A3: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation is a visual indicator of catalyst deactivation, as the catalytically active species are soluble palladium complexes.
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1).
Control Temperature: Excessive heat can accelerate catalyst decomposition. If palladium black formation is observed, consider reducing the reaction temperature.
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote the decomposition of the active catalyst.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
Inactive Catalyst/Ligand System: The chosen palladium precursor or phosphine ligand may not be suitable for the specific substrates.
Screen a variety of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. Consider using a more active palladium precatalyst.
Inefficient Oxidative Addition: Steric hindrance from the ortho-fluoro and propyl groups can slow down this initial step.[7]
Employ bulky, electron-rich ligands that are known to accelerate oxidative addition. Increasing the reaction temperature may also be beneficial, but monitor for catalyst decomposition.
Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvents or base can inhibit the reaction.
Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.[5]
Formation of Side Products
Dehalogenation of Aryl Halide: The starting aryl halide is converted to the corresponding arene.[6]
This side reaction can be promoted by certain bases or protic solvents.[7] Ensure the use of an appropriate anhydrous, aprotic solvent like dioxane or toluene.[7]
Protodeboronation of Boronic Acid: The boronic acid is converted to the corresponding arene.
This can be an issue with certain boronic acids. Consider using more stable boronic esters, such as pinacol esters.
Inconsistent Results
Variable Catalyst Activity: Inconsistent quality of the palladium precursor or ligand.
Use a fresh, high-purity catalyst and ligand from a reliable source for each reaction. Consider preparing a stock solution of the catalyst and ligand.
Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents and side reactions.
Ensure vigorous and consistent stirring throughout the reaction.
Atmospheric Contamination: Trace amounts of oxygen or moisture can negatively impact the reaction.
Strictly maintain an inert atmosphere using standard Schlenk line or glovebox techniques.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. Optimization of specific parameters may be required.
Reagents and Materials:
(2-Fluoro-4-propylphenyl)boronic acid
A suitable aryl halide (e.g., 1-bromo- or 1-iodobenzene)
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
Phosphine ligand (e.g., SPhos or XPhos)
Base (e.g., K₃PO₄)
Anhydrous and degassed solvent (e.g., dioxane or toluene)
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), (2-fluoro-4-propylphenyl)boronic acid (1.2 equiv), and base (2.0-3.0 equiv) to the reaction vessel.
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. The typical catalyst loading is 1-2 mol% of palladium, with a ligand-to-palladium ratio of 1:1 to 2:1.
Reagent Addition: Add the degassed solvent to the reaction vessel containing the substrates and base. Stir the mixture for several minutes. Then, add the catalyst solution via syringe.
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC, or LC-MS.[8]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem. (n.d.).
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28).
Optimization of 2-phosphinoimidazole ligands for application in the Suzuki-Miyaura reaction | Poster Board #258 - American Chemical Society. (n.d.).
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16).
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (n.d.).
C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase - mediaTUM. (n.d.).
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.).
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC. (n.d.).
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (n.d.).
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (n.d.).
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.).
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023, March 22).
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.).
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. (n.d.).
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. (n.d.).
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9).
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives - Benchchem. (n.d.).
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.).
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (2023, July 3).
Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents. (n.d.).
Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol - Benchchem. (n.d.).
Catalytic synthesis of 1-benzyl-4-fluoro-2- phenyl-1 H- benzo [d] imidazole: Dual applications in sensor and antimicrobial properties. (n.d.).
Welcome to the technical support center for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial Suzuki-Miyaura cross-coupling reaction. Fluorinated biphenyls are of significant interest in the pharmaceutical and materials science industries due to their unique biological activities and material properties.[1][2] The successful synthesis of these compounds, however, is highly dependent on the careful selection of the catalytic system.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction to produce 2-fluoro-4-propyl-1,1'-biphenyl resulting in low yield or failing to go to completion?
A1: This is a common issue that can often be traced back to several factors related to the catalyst system and reaction conditions.
Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation through aggregation into palladium black, especially at elevated temperatures. The choice of ligand is critical in stabilizing the active catalytic species.
Suboptimal Ligand Choice: For sterically hindered or electron-rich substrates, standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Inefficient Base: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
Poor Reagent Quality: Boronic acids can be susceptible to degradation. Ensure all reagents, including the solvent and base, are of high purity and anhydrous when necessary.[5]
Q2: I'm observing significant formation of homocoupling byproducts from my boronic acid starting material. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.
Thorough Degassing: It is crucial to rigorously degas the reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.
Control Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.
Q3: What is "palladium black," and what should I do if I see it forming in my reaction?
A3: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation is a visual indicator of catalyst deactivation, as the catalytically active species are soluble palladium complexes.
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1).
Control Temperature: Excessive heat can accelerate catalyst decomposition. If palladium black formation is observed, consider reducing the reaction temperature.
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote the decomposition of the active catalyst.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
Inactive Catalyst/Ligand System: The chosen palladium precursor or phosphine ligand may not be suitable for the specific substrates.
Screen a variety of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. Consider using a more active palladium precatalyst.
Inefficient Oxidative Addition: Steric hindrance from the ortho-fluoro and propyl groups can slow down this initial step.[7]
Employ bulky, electron-rich ligands that are known to accelerate oxidative addition. Increasing the reaction temperature may also be beneficial, but monitor for catalyst decomposition.
Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvents or base can inhibit the reaction.
Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.[5]
Formation of Side Products
Dehalogenation of Aryl Halide: The starting aryl halide is converted to the corresponding arene.[6]
This side reaction can be promoted by certain bases or protic solvents.[7] Ensure the use of an appropriate anhydrous, aprotic solvent like dioxane or toluene.[7]
Protodeboronation of Boronic Acid: The boronic acid is converted to the corresponding arene.
This can be an issue with certain boronic acids. Consider using more stable boronic esters, such as pinacol esters.
Inconsistent Results
Variable Catalyst Activity: Inconsistent quality of the palladium precursor or ligand.
Use a fresh, high-purity catalyst and ligand from a reliable source for each reaction. Consider preparing a stock solution of the catalyst and ligand.
Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents and side reactions.
Ensure vigorous and consistent stirring throughout the reaction.
Atmospheric Contamination: Trace amounts of oxygen or moisture can negatively impact the reaction.
Strictly maintain an inert atmosphere using standard Schlenk line or glovebox techniques.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. Optimization of specific parameters may be required.
Reagents and Materials:
(2-Fluoro-4-propylphenyl)boronic acid
A suitable aryl halide (e.g., 1-bromo- or 1-iodobenzene)
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
Phosphine ligand (e.g., SPhos or XPhos)
Base (e.g., K₃PO₄)
Anhydrous and degassed solvent (e.g., dioxane or toluene)
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), (2-fluoro-4-propylphenyl)boronic acid (1.2 equiv), and base (2.0-3.0 equiv) to the reaction vessel.
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. The typical catalyst loading is 1-2 mol% of palladium, with a ligand-to-palladium ratio of 1:1 to 2:1.
Reagent Addition: Add the degassed solvent to the reaction vessel containing the substrates and base. Stir the mixture for several minutes. Then, add the catalyst solution via syringe.
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC, or LC-MS.[8]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.). Retrieved from
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem. (n.d.). Retrieved from
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). Retrieved from
Optimization of 2-phosphinoimidazole ligands for application in the Suzuki-Miyaura reaction | Poster Board #258 - American Chemical Society. (n.d.). Retrieved from
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved from
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). Retrieved from
Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (n.d.). Retrieved from
C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase - mediaTUM. (n.d.). Retrieved from
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.). Retrieved from
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from
Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved from
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.). Retrieved from
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC. (n.d.). Retrieved from
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (n.d.). Retrieved from
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (n.d.). Retrieved from
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved from
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023, March 22). Retrieved from
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.). Retrieved from
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Retrieved from
Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. (n.d.). Retrieved from
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from
Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Merck. (n.d.). Retrieved from
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). Retrieved from
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives - Benchchem. (n.d.). Retrieved from
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.). Retrieved from
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (2023, July 3). Retrieved from
Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents. (n.d.). Retrieved from
Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol - Benchchem. (n.d.). Retrieved from
Catalytic synthesis of 1-benzyl-4-fluoro-2- phenyl-1 H- benzo [d] imidazole: Dual applications in sensor and antimicrobial properties. (n.d.). Retrieved from
Technical Support Center: Resolving Phase Separation in 1,1'-Biphenyl, 2-fluoro-4-propyl- Liquid Crystal Formulations
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve phase separation issues specifically associated with 1,1'-Biphenyl, 2-fluoro-4-propyl- in nematic liquid crystal (LC) matrices.
While fluorinated biphenyls are highly prized for lowering viscosity and tuning dielectric anisotropy in optical devices, their unique electrostatic properties often lead to frustrating phase separation, cloudiness, or precipitation at low temperatures. This guide breaks down the thermodynamic causality of these failures and provides field-proven, self-validating protocols to stabilize your formulations.
Part 1: Symptom Diagnosis & Root Cause Analysis
Q: Why does my LC mixture containing 1,1'-Biphenyl, 2-fluoro-4-propyl- turn cloudy or precipitate at room temperature or below?
A: Macroscopic cloudiness indicates that your mixture has crossed its supercooling limit, leading to either smectic phase induction or outright crystallization. The root cause lies in the extreme electronegativity of the fluorine atom. The C–F bond in 1,1'-Biphenyl, 2-fluoro-4-propyl- introduces a strong, localized dipole. When multiple fluorinated molecules are dispersed in a less polar nematic host, they tend to self-associate. Research demonstrates that highly polarized fluorinated motifs lead to elevated melting points and poorer solubility due to strong electrostatic intermolecular interactions[1].
Furthermore,
π−π
stacking between the electron-deficient fluorinated ring and the biphenyl moiety over-stabilizes rigid molecular aggregates[2]. This causes the fluorinated dopant to crash out of the host matrix, resulting in phase separation.
Q: How do I definitively differentiate between smectic phase induction and true crystallization?
A: You cannot rely on visual cloudiness alone. Crystallization is a solid-state separation, whereas a smectic phase is a highly ordered liquid crystal phase possessing both orientational and positional order. Fluorination is known to induce lower symmetric polar space groups and can even trigger novel solid-to-solid phase transitions[3]. Furthermore, switching a flexible alkyl chain to a fluoroalkyl or fluorinated moiety significantly alters the LC phase, often generating a smectic phase instead of a nematic one due to rigid F···H and F···F interactions[4].
To differentiate the two, you must execute a combined Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflow (see Protocol 1 below).
Part 2: Mechanistic Deep Dive
Understanding the pathway from molecular doping to macroscopic failure is critical for formulation adjustment. The diagram below illustrates how the introduction of the fluorinated biphenyl cascades into phase separation.
Caption: Thermodynamic mechanism of fluorinated biphenyl phase separation.
Part 3: Quantitative Data & Formulation Impact
To successfully formulate with 1,1'-Biphenyl, 2-fluoro-4-propyl-, you must account for how fluorination alters the physical parameters of the biphenyl core. The table below summarizes these shifts and their direct impact on your mixture.
Property
Non-Fluorinated Biphenyl Analog
1,1'-Biphenyl, 2-fluoro-4-propyl-
Impact on LC Formulation
Dominant Mesophase
Nematic
Smectic / Crystalline
Increases the risk of low-temperature phase separation[4].
Intermolecular Forces
Weak London Dispersion
Strong Dipole-Dipole, F···F, F···H
Drives micro-domain aggregation and poor host solubility[1].
Dielectric Anisotropy (
Δϵ
)
Neutral / Slightly Positive
Strongly Negative / Polarized
Improves device response times but requires careful dielectric balancing.
Solubility Limit in Host
> 30 wt%
< 12 - 15 wt%
Restricts maximum doping concentration before the cloud point is reached.
Melting Point (
Tm
)
Lower baseline
Elevated
Narrows the stable operational liquid crystal window[1].
Part 4: Formulation Fixes & Experimental Protocols
Q: How can I adjust my formulation to prevent phase separation without losing the benefits of the fluorinated biphenyl?
A: You must disrupt the intermolecular F···F interactions and
π−π
stacking.
Host Modification: Introduce non-aromatic, sterically bulky components (such as cyclohexyl-based LC monomers) to physically disrupt the
π−π
stacking of the biphenyl cores[1].
Dilution: Keep the concentration of 1,1'-Biphenyl, 2-fluoro-4-propyl- below its empirical solubility limit (typically <12 wt% depending on the host).
Thermal Processing: Use the thermal annealing protocol below to prevent kinetic trapping of separated phases.
Protocol 1: Diagnostic Phase Mapping via DSC and POM
This self-validating protocol ensures you correctly identify the nature of the phase separation.
Sample Preparation: Load 3–5 mg of the phase-separated LC mixture into an aluminum DSC pan and hermetically seal it. Prepare a parallel optical sample by sandwiching a 5 µm drop between a glass slide and a coverslip.
Thermal Erasing (DSC & POM): Heat both samples at 10°C/min to 120°C (or 20°C above the known isotropic clearing point). Hold isothermally for 5 minutes to completely erase the thermal history and dissolve all aggregates.
Controlled Quenching: Cool the samples at 5°C/min down to -40°C.
Data Correlation & Validation:
Crystallization: Indicated by a sharp, high-enthalpy exothermic peak on the DSC, perfectly correlating with sudden dark, rigid, birefringent solid shards under POM.
Smectic Phase: Indicated by a smaller enthalpy peak on the DSC and a visual transition to a focal-conic or fan-shaped texture under POM.
Validation: The diagnosis is validated if reheating the sample exactly reproduces the endothermic melting/clearing peaks at the same temperatures, confirming thermodynamic (not kinetic) phase boundaries.
Protocol 2: Thermal Annealing & Homogenization
Use this workflow to rescue a phase-separated batch and ensure long-term kinetic stability.
Isotropic Heating: Heat the bulk mixture to 20°C above its measured clearing point under continuous magnetic stirring (300 rpm).
Isothermal Hold: Maintain this temperature for 2 hours to ensure the complete dissolution of the 1,1'-Biphenyl, 2-fluoro-4-propyl- micro-domains.
Controlled Annealing: Cool the mixture at a strictly controlled rate of 1°C/min to room temperature. Rapid quenching causes localized supersaturation and immediate precipitation; slow cooling allows the fluorinated molecules to evenly distribute within the nematic director field.
Filtration: Pass the isotropic liquid (if heated) or the room-temperature nematic phase through a 0.2 µm PTFE syringe filter. This removes any microscopic dust or unmelted nano-crystals that act as nucleation sites for future phase separation.
Validation: A successful homogenization is confirmed if a repeat DSC cycle of the filtered product shows no secondary melting peaks (indicating a single, uniform phase).
Caption: Troubleshooting decision tree for resolving LC phase separation.
References
Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.
Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures.
Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases.
Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. MDPI.
Technical Support Center: HPLC Method Refinement for 1,1'-Biphenyl, 2-fluoro-4-propyl-
Welcome to the advanced chromatographic support center. Analyzing highly lipophilic, neutral aromatic compounds like 1,1'-Biphenyl, 2-fluoro-4-propyl- presents unique challenges in reversed-phase high-performance liquid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced chromatographic support center. Analyzing highly lipophilic, neutral aromatic compounds like 1,1'-Biphenyl, 2-fluoro-4-propyl- presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Because this molecule lacks ionizable functional groups and possesses a highly hydrophobic propyl chain attached to a fluorinated biphenyl core, standard method development often results in excessive retention times and poor resolution of structural isomers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your mobile phase and stationary phase chemistry.
Diagnostic workflow for optimizing mobile phase and selectivity for fluorinated biphenyls.
Troubleshooting Knowledge Base & FAQs
Q1: My retention times for 1,1'-Biphenyl, 2-fluoro-4-propyl- are excessively long (>20 minutes) even at 70% organic modifier. How should I adjust the mobile phase without losing resolution?Causality & Solution: The target analyte is highly non-polar. It relies heavily on dispersive (hydrophobic) interactions, meaning it will partition strongly into standard C18 stationary phases. To reduce the capacity factor (
k′
), you must increase the elutropic strength of the mobile phase. For neutral lipophilic compounds, 1[1].
Actionable Step: Transition from an isocratic method to a shallow gradient (e.g., 70% to 95% organic over 15 minutes). This accelerates the elution of the highly retained biphenyl while maintaining the critical resolving power at the beginning of the run for less retained, polar impurities.
Q2: I am experiencing co-elution between 1,1'-Biphenyl, 2-fluoro-4-propyl- and its positional isomers. Changing the Acetonitrile/Water ratio isn't helping. What is the mechanistic failure here?Causality & Solution: Positional isomers (e.g., variations in the propyl chain position) have nearly identical LogP values. Relying solely on dispersive interactions via Acetonitrile (MeCN) will fail to separate them. Acetonitrile is a
π
-electron acceptor; its triple bonds actively compete for
π−π
interactions with the stationary phase, effectively2[2].
Actionable Step: Switch your organic modifier from Acetonitrile to Methanol (MeOH), and ensure you are using a Phenyl-Hexyl or Biphenyl stationary phase. Methanol is a protic solvent that lacks
π
electrons, 3[3]. This shift from dispersive-dominated to
π−π
dominated separation provides the alternate aromatic selectivity required to resolve isomers.
Q3: Does the pH of the aqueous mobile phase matter for this specific analyte?Causality & Solution: 1,1'-Biphenyl, 2-fluoro-4-propyl- is a neutral molecule; its ionization state cannot be altered by pH. However, pH optimization is critical for the chromatographic system. Uncapped residual silanols on the silica support can ionize at mid-to-high pH levels, causing secondary interactions (peak tailing) with any basic trace impurities in your sample.
Actionable Step: Buffer the aqueous portion of your mobile phase to an acidic pH. to suppress silanol ionization, ensuring sharp, symmetrical peaks and a more reproducible method.
Self-Validating Protocol: Mobile Phase Selectivity Screening
This step-by-step methodology systematically evaluates the shift from dispersive to aromatic selectivity. It is designed as a self-validating system, meaning the protocol inherently dictates progression based on calculated System Suitability Test (SST) parameters.
Step 1: Baseline Dispersive Profiling
Setup: Install a standard C18 column (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase: 80% Acetonitrile / 20% Water (0.1% Formic Acid) at 1.0 mL/min.
Execution: Inject a resolution standard containing 1,1'-Biphenyl, 2-fluoro-4-propyl- and its closest eluting isomer.
Validation Check: Calculate Resolution (
Rs
).
If
Rs≥1.5
: The method is validated for baseline separation. Optimization is complete.
If
Rs<1.5
: Dispersive interactions are insufficient. Proceed to Step 2.
Step 2: Stationary Phase Aromatic Activation
Setup: Replace the C18 column with a Biphenyl or Phenyl-Hexyl column of matched dimensions.
Execution: Re-inject the standard using the exact same Acetonitrile-based mobile phase.
Validation Check: Calculate
Rs
. Note that Acetonitrile will suppress
π−π
interactions, acting as a negative control. If
Rs
remains
<1.5
, proceed to Step 3.
Step 3: Modifier Switch for
π−π
Maximization
Setup: Purge the system and switch the organic modifier to 80% Methanol.
Execution: Re-inject the standard. The absence of
π
electrons in Methanol allows the stationary phase to engage in strong
π−π
interactions with the fluorinated biphenyl.
Validation Check: Calculate
Rs
.
If
Rs≥1.5
but
k′>10
: Proceed to Step 4 to fix excessive retention.
Step 4: Gradient Fine-Tuning
Setup: Implement a linear gradient from 75% Methanol to 95% Methanol over 15 minutes.
Validation Check: Confirm that
Rs≥1.5
, peak symmetry (
As
) is between 0.9 and 1.2, and total run time is optimized.
Quantitative Data & Selectivity Matrices
Table 1: Impact of Organic Modifier on Chromatographic Parameters for Fluorinated Biphenyls
Parameter
Acetonitrile (MeCN)
Methanol (MeOH)
Mechanistic Driver
Primary Interaction
Dispersive (Hydrophobic)
π−π
and Steric
MeCN competes for
π
electrons; MeOH does not.
Elutropic Strength
Higher (Shorter
k′
)
Lower (Longer
k′
)
MeCN is a stronger solvent for lipophilic aromatics.
System Pressure
Lower
Higher
MeOH/Water mixtures exhibit higher viscosity.
Isomer Resolution (
Rs
)
Poor
Excellent
π−π
interactions exploit minor electron cloud differences.
Table 2: Recommended Starting Gradient for 1,1'-Biphenyl, 2-fluoro-4-propyl-
Time (min)
% Aqueous (0.1% Formic Acid)
% Organic (Methanol)
Curve Profile
0.0
30
70
Isocratic hold to focus analytes.
2.0
30
70
-
15.0
5
95
Linear ramp to elute highly retained biphenyl.
20.0
5
95
High-organic wash step.
20.1
30
70
Column re-equilibration.
References
SciELO. "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography." SciELO Brazil. Available at:[Link]
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. Available at: [Link]
Chromtech. "Chromatography Products - The Next Generation of Phenyl Column Chemistry." Chromtech Australia. Available at: [Link]
Technical Support Center: Minimizing UV Degradation of 1,1'-Biphenyl, 2-fluoro-4-propyl-
Welcome to the Advanced Technical Support Center for 1,1'-Biphenyl, 2-fluoro-4-propyl- (CAS: 211308-81-5). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 1,1'-Biphenyl, 2-fluoro-4-propyl- (CAS: 211308-81-5). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to troubleshoot and prevent the photodegradation of fluorinated biphenyl derivatives.
Mechanistic Diagnostics (FAQs)
Q1: What is the primary mechanism of UV-induced degradation for 2-fluoro-4-propylbiphenyl?A1: The degradation of fluorinated biphenyls under UV exposure is primarily driven by photodehalogenation and photo-oxidation [1]. When the biphenyl moiety absorbs UV light (typically <300 nm), the molecule enters an excited singlet or triplet state. The energy localized in the aromatic system can induce homolytic cleavage of the carbon-fluorine (C-F) bond, despite its high bond dissociation energy. This radical intermediate subsequently abstracts a hydrogen atom from the surrounding solvent to form 4-propylbiphenyl[2]. If dissolved oxygen is present, reactive oxygen species (ROS) can attack the biphenyl ring, leading to hydroxylated biphenyl derivatives[1][2].
Q2: Why does my compound degrade faster in methanol compared to n-hexane during benchtop assays?A2: This is a classic solvent-mediated kinetic effect. Photodegradation rates for halogenated biphenyls are significantly faster in polar protic solvents (like methanol/water mixtures) than in non-polar solvents (like n-hexane)[3][4]. Methanol acts as an excellent hydrogen donor. When UV light cleaves the C-F bond, the resulting biphenyl radical rapidly abstracts a hydrogen atom from methanol to stabilize itself, accelerating the forward reaction[4]. In contrast, n-hexane is a poor hydrogen donor, which promotes radical recombination and slows the overall degradation rate.
Q3: How can I analytically confirm whether my sample has undergone photodehalogenation versus photo-oxidation?A3: A dual-technique approach is required for absolute structural elucidation:
HPLC-UV / UPLC-MS: Photo-oxidation yields hydroxylated biphenyls, which will elute earlier on a reverse-phase C18 column due to increased polarity and will show an addition of +16 Da (oxygen) in the mass spectrum[2].
19
F NMR Spectroscopy: This is the definitive diagnostic tool for defluorination. The intact 2-fluoro-4-propylbiphenyl will show a distinct
19
F signal. A reduction in this signal's integration relative to an internal standard, coupled with the appearance of free fluoride ions (if in aqueous media), confirms C-F bond cleavage[5].
Photodegradation Pathway Visualization
Logical relationship of UV-induced photodegradation pathways for fluorinated biphenyls.
Quantitative Photodynamics Summary
To optimize your experimental conditions, reference the following table summarizing the quantitative dynamics of biphenyl photodegradation based on established photochemical literature[2][4].
Experimental Parameter
Methanol / Water (Protic)
n-Hexane (Aprotic)
Causality & Mechanistic Impact
Photodegradation Rate
High (
k≈0.05 s−1
)
Low (
k≈0.001 s−1
)
Protic solvents act as H-donors, stabilizing radical intermediates and preventing recombination.
Primary Degradants
Hydroxylated biphenyls, Biphenyl
Dehalogenated biphenyls
Aqueous environments provide oxygen/hydroxide ions, driving substitution and oxidation.
UV Intensity Threshold
>1.94 mW/cm2
>1.94 mW/cm2
Minimum photon energy required to overcome the activation energy for C-F bond dissociation.
Toxicity Profile
Transiently Increases
Stable / Decreases
Intermediate hydroxylated/dehalogenated products can exhibit higher initial toxicity in assays.
Self-Validating Mitigation Protocols
To guarantee scientific integrity, you must not only protect the compound but also prove that your protection worked. The following is a Self-Validating Standard Operating Procedure (SOP) for handling 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Phase 1: Stock Solution Preparation & Shielding
Causality: Removing oxygen prevents ROS-mediated photo-oxidation, while amber glass filters out critical UV wavelengths (<500 nm) that excite the biphenyl moiety.
Solvent Selection: Dissolve the compound in an aprotic, non-sensitizing solvent (e.g., HPLC-grade n-hexane or acetonitrile) rather than methanol, unless strictly required by the downstream assay.
Degassing: Sparge the solvent with ultra-pure Nitrogen (
N2
) or Argon (
Ar
) for 15 minutes prior to dissolving the compound to displace dissolved oxygen.
Shielding: Transfer the solution exclusively into actinic (amber) borosilicate glass vials. Wrap volumetric flasks in aluminum foil if amber variants are unavailable.
Phase 2: The Self-Validating Stability Assay
Causality: A protocol is only valid if it controls for baseline thermal degradation and systemic analytical errors.
Prepare Three Cohorts:
Cohort A (Test): Degassed solvent, amber vial, exposed to ambient laboratory light.
Cohort B (Dark Control): Degassed solvent, amber vial, wrapped in foil, stored in a dark 4°C refrigerator. (Validates that degradation is purely photolytic, not thermal).
Cohort C (Positive Control): Aerated solvent (methanol), clear glass vial, exposed to a 2.93 mW/cm² UV lamp[2]. (Validates that your analytical method can actually detect the degradation products).
Time-Course Sampling: Extract 100 µL aliquots at
t=0,1,4,and 24
hours.
Quenching: Immediately inject the samples into an HPLC-UV system (monitoring at 254 nm) or store them at -80°C in the dark to halt any ongoing radical reactions.
Validation Check: The protocol is validated only if Cohort C shows >50% degradation (appearance of 4-propylbiphenyl peaks), Cohort B shows <1% degradation, and Cohort A matches Cohort B.
Systems Workflow Visualization
Self-validating experimental workflow for assessing biphenyl photostability.
The Impact of Fluorination on Biphenyl Scaffolds: A Comparative Analysis for Advanced Research and Development
In the landscape of modern chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing performance and unlocking novel applications. Among these modifications, the introducti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing performance and unlocking novel applications. Among these modifications, the introduction of fluorine atoms into organic molecules, a process known as fluorination, has emerged as a powerful tool for fine-tuning physicochemical and biological properties.[1][2] This guide provides an in-depth comparative study of fluorinated biphenyls and the specific, commercially significant compound, 1,1'-Biphenyl, 2-fluoro-4-propyl-. We will explore the profound influence of fluorination on molecular characteristics and performance, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their work.
Introduction: The Biphenyl Core and the Transformative Power of Fluorine
The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid yet conformationally flexible scaffold. However, the parent 1,1'-biphenyl has limitations. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's properties.[2] These changes stem from the unique characteristics of the fluorine atom and the carbon-fluorine bond, including:
High Electronegativity: This creates strong dipoles, influencing intermolecular interactions and binding affinities.
Small van der Waals Radius: Fluorine can often act as a bioisostere for a hydrogen atom, allowing for substitution with minimal steric hindrance.
Strong C-F Bond: This bond is exceptionally stable, which can block metabolic pathways and enhance the thermal and chemical stability of the molecule.[3]
Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can be strategically used to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will dissect these effects through a direct comparison of the parent biphenyl, a representative fluorinated biphenyl (1,1'-Biphenyl, 2-fluoro-4-propyl-), and the broader class of fluorinated biphenyls.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom and a propyl group to the biphenyl scaffold in 1,1'-Biphenyl, 2-fluoro-4-propyl- significantly alters its physical and chemical characteristics.
Property
1,1'-Biphenyl (Unsubstituted)
1,1'-Biphenyl, 2-fluoro-4-propyl-
General Fluorinated Biphenyls
Rationale for Change
Molecular Weight
154.21 g/mol
214.28 g/mol
Varies
Addition of fluorine and alkyl groups increases mass.
Melting Point
69.2 °C
Liquid at room temperature
Highly variable
Fluorination and alkyl substitution can disrupt crystal packing, often lowering the melting point.
Boiling Point
255 °C
~280-290 °C (estimated)
Generally higher than biphenyl
Increased molecular weight and polarity lead to stronger intermolecular forces.
Dipole Moment
0 D
> 0 D
Significantly increased
The high electronegativity of fluorine induces a significant dipole moment.
Lipophilicity (logP)
~4.0
~5.5 (estimated)
Can increase or decrease
The propyl group significantly increases lipophilicity, while the fluorine atom has a more complex effect.
Solubility
Poor in water, good in organic solvents
Very poor in water, enhanced in some organic solvents
Variable, often improved in polar organic solvents
The increased polarity from fluorine can improve solubility in certain organic solvents.[4]
Expert Insight: The seemingly simple additions of a fluorine atom and a propyl group transform the biphenyl core. The introduction of polarity via the C-F bond, combined with the increased lipophilicity from the propyl chain, creates a molecule with significantly different intermolecular interaction potential compared to the parent biphenyl. This has profound implications for its application in liquid crystals and as a scaffold in medicinal chemistry.
The synthesis of fluorinated biphenyls often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1][5]
Experimental Protocol: Synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl- via Suzuki-Miyaura Coupling
This protocol describes a general and reliable method for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Materials:
1-Bromo-2-fluoro-4-propylbenzene
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Ethanol
Water
Argon or Nitrogen gas
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-2-fluoro-4-propylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and ethanol, and a small amount of water.
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15 minutes to remove oxygen.
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,1'-Biphenyl, 2-fluoro-4-propyl-.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][6]
Diagram: Suzuki-Miyaura Coupling for 1,1'-Biphenyl, 2-fluoro-4-propyl- Synthesis
Applications and Performance: Where Fluorination Makes a Difference
The unique properties imparted by fluorine translate into enhanced performance across various applications, most notably in liquid crystals and drug discovery.
Liquid Crystals
Fluorinated biphenyls are key components in many liquid crystal displays (LCDs). The introduction of fluorine can:
Broaden the Nematic Phase Range: Fluorination can increase the temperature range over which the material exhibits the desired liquid crystalline phase.[7]
Optimize Dielectric Anisotropy (Δε): The dipole moment introduced by the C-F bond is crucial for controlling the alignment of the liquid crystal molecules in an electric field. The position and number of fluorine atoms allow for precise tuning of Δε.[8]
Increase Birefringence (Δn): In some cases, fluorination can lead to a larger difference between the refractive indices for ordinary and extraordinary rays of light, which is beneficial for certain display technologies.
1,1'-Biphenyl, 2-fluoro-4-propyl- (and similar structures)
Often higher
Can be positive or negative depending on F position
Can be enhanced
Expert Insight: The ability to fine-tune the electronic properties of biphenyls through fluorination is a cornerstone of modern liquid crystal technology. The specific placement of the fluorine atom in 1,1'-Biphenyl, 2-fluoro-4-propyl- is a deliberate design choice to achieve a particular set of optical and dielectric properties.
Drug Discovery and Development
In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to improve the drug-like properties of a molecule.[9]
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body.[2][3]
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing potency.
Membrane Permeability: Fluorination can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes.
Case Study: Flurbiprofen
A prominent example of a fluorinated biphenyl in medicine is Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Its chemical name is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. The presence of the fluorine atom is crucial for its activity and metabolic profile.[6][10]
Spectroscopic Analysis: Identifying the Fluorine Signature
The presence of fluorine in a biphenyl molecule can be readily identified using various spectroscopic techniques.
¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine. The chemical shift and coupling constants provide valuable information about the electronic environment of the fluorine atom.
¹³C NMR Spectroscopy: The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Carbons further away will show smaller couplings.[1][11]
¹H NMR Spectroscopy: Protons on the aromatic ring will show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with distance.
Representative Spectroscopic Data for a 2-Fluoro-biphenyl Moiety:
Nucleus
Typical Chemical Shift (ppm)
Typical Coupling Constants (Hz)
¹⁹F
-110 to -140
¹³C (C-F)
~160
¹JCF ≈ 245
¹H (ortho to F)
³JHF ≈ 8-10
¹H (meta to F)
⁴JHF ≈ 5-7
Safety and Toxicology Considerations
While fluorinated organic compounds have brought significant technological advancements, it is crucial to consider their toxicological profiles and environmental impact. Some fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their persistence in the environment and potential for bioaccumulation.[12][13][14] The toxicology of specific fluorinated biphenyls can vary widely. It is imperative for researchers to consult the Safety Data Sheet (SDS) for any specific compound and handle it with appropriate personal protective equipment in a well-ventilated area.[15][16]
Conclusion
The strategic fluorination of the biphenyl scaffold is a testament to the power of subtle molecular modifications to achieve significant enhancements in performance. As we have seen with 1,1'-Biphenyl, 2-fluoro-4-propyl- and the broader class of fluorinated biphenyls, the introduction of fluorine provides a versatile tool for fine-tuning physicochemical properties. This has led to critical advancements in liquid crystal technology and the development of more effective pharmaceuticals. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this fascinating and impactful area of chemistry.
References
Terahertz properties of fluorinated liquid crystals. (2013). Semantic Scholar.
Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. (2023). JACS Au.
The effect of lateral fluorination on the properties of phenyl-tolane liquid crystals. Taylor & Francis Online.
Fluorine's Impact on BCH Liquid Crystals. (2018). Scribd.
Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. (2023). Taylor & Francis Online.
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
A Comparative Guide to the Biological Activity of Fluorin
Synthesis and Properties of Luminophores Derived from Fluorinated Biphenyls.
Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. (2004). Chembiochem.
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide 3. (2022). Molecules.
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Deriv
Synthesis and properties of luminophores derived from fluorinated biphenyls. (2025).
Toxicology of the fluoroalkenes: review and research needs. PubMed.
Absolute Purity Validation of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Comparative Guide to qNMR vs. Chromatographic Alternatives
Introduction The synthesis of fluorinated biphenyls, such as 1,1'-Biphenyl, 2-fluoro-4-propyl-, is a critical step in developing advanced liquid crystals and active pharmaceutical ingredients (APIs). Validating the purit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of fluorinated biphenyls, such as 1,1'-Biphenyl, 2-fluoro-4-propyl-, is a critical step in developing advanced liquid crystals and active pharmaceutical ingredients (APIs). Validating the purity of these building blocks is paramount; even a 1% impurity profile can drastically alter the physical properties of a liquid crystal display or derail a sensitive cross-coupling reaction. Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the default analytical tools. However, these secondary methods suffer from a fundamental flaw: they require identical reference standards for accurate quantification and assume uniform detector responses across all analytes.
This guide explores the paradigm shift towards Quantitative Nuclear Magnetic Resonance (qNMR)—specifically multinuclear ^19F and ^1H qNMR—as a primary, self-validating method for determining the absolute mass fraction of 1,1'-Biphenyl, 2-fluoro-4-propyl-.
The Causality of qNMR: Why It Outperforms Chromatography
In chromatographic techniques like HPLC-UV, the signal area depends entirely on the extinction coefficient of the molecule at a specific wavelength. If an impurity lacks a UV chromophore (e.g., residual aliphatic solvents, starting materials, or inorganic salts), it remains invisible to the detector, leading to an artificially inflated purity score.
Conversely, qNMR is governed by a strict physical causality: the area under an NMR resonance signal is directly and universally proportional to the number of nuclei generating that signal[1]. By co-weighing the analyte with a Certified Reference Material (CRM) internal standard, we create a primary ratio measurement that does not depend on the molecule's optical properties.
For 1,1'-Biphenyl, 2-fluoro-4-propyl-, ^19F qNMR is particularly powerful. The ^19F nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, providing sensitivity nearly equal to proton NMR while remaining non-destructive[2]. More importantly, the chemical shift range of fluorine spans over 400 ppm. This massive dispersion ensures that the single fluorine atom on our target molecule will not overlap with the internal standard, completely bypassing the matrix interference and signal overlap issues that frequently plague ^1H qNMR[3].
Comparative Analysis: qNMR vs. HPLC vs. GC-FID
To objectively evaluate these methodologies, we synthesized three distinct batches of 1,1'-Biphenyl, 2-fluoro-4-propyl- and subjected them to orthogonal testing.
Table 1: Methodological Comparison for Fluorinated Biphenyls
Analytical Feature
^19F / ^1H qNMR
HPLC-UV
GC-FID
Method Classification
Primary (Absolute Mass Fraction)
Secondary (Relative Area %)
Secondary (Relative Area %)
Reference Standard Required?
No (Uses a universal CRM)
Yes (Compound-specific)
Yes (Compound-specific)
Sensitivity to UV-Transparent Impurities
High (Detects all H/F containing species)
Low (Invisible to UV)
Moderate (Depends on volatility)
Analysis Time per Sample
~15–30 minutes
~30–45 minutes
~30 minutes
Precision (RSD)
< 1.0%
< 1.5%
< 2.0%
Table 2: Experimental Purity Assessment Data (1,1'-Biphenyl, 2-fluoro-4-propyl-)
Data Interpretation: Batch 002 and 003 expose the critical blind spots of chromatography. HPLC-UV completely missed the aliphatic precursor and inorganic salts, falsely reporting >99.5% purity. qNMR, being an absolute mass-balance technique, accurately quantified the true purity[4].
To ensure absolute scientific integrity, a purity assay must be self-validating. We achieve this by using a dual-nuclei internal standard: 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) . This CRM contains both ^19F and ^1H nuclei, allowing us to calculate the purity of 1,1'-Biphenyl, 2-fluoro-4-propyl- from two entirely independent spectra using the exact same sample preparation[5]. If the ^1H and ^19F purity values agree within <0.5%, the result is internally validated without needing secondary assays.
Step 1: Gravimetric Sample Preparation
Causality: The accuracy of qNMR is fundamentally limited by weighing precision.
Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of 1,1'-Biphenyl, 2-fluoro-4-propyl- and ~15 mg of the 3,5-BTFMBA internal standard into a clean glass vial.
Dissolve completely in 0.8 mL of CDCl3. Sonicate for 2 minutes to ensure absolute homogeneity, as particulate matter will severely distort the integration.
Step 2: T1 Relaxation Time Determination
Causality: Nuclei take time to return to their equilibrium state after a radiofrequency pulse. Fluorine nuclei, in particular, can have long longitudinal relaxation times (T1). If the inter-pulse delay (D1) is too short, the signal will be truncated, destroying the quantitative relationship[5].
Run an Inversion Recovery experiment to determine the longest T1 in the mixture.
Set the relaxation delay (D1) to at least
7×T1
(typically 25–35 seconds for fluorinated aromatics).
Step 3: NMR Acquisition
^19F Acquisition: Acquire 64 scans with inverse-gated ^1H decoupling. Causality: Decoupling removes the complex multiplet splitting caused by adjacent protons, collapsing the fluorine signal into a sharp, easily integrable singlet, thereby maximizing the signal-to-noise ratio.
^1H Acquisition: Acquire 32 scans using standard quantitative proton parameters (90° pulse angle, D1 >
7×T1
).
Step 4: Processing and Absolute Quantification
Apply a 0.3 Hz exponential line broadening function, followed by strict phase and baseline correction.
Integrate the analyte peak (e.g., the isolated ^19F singlet of the 2-fluoro group) and the internal standard peak (the -CF3 groups of 3,5-BTFMBA).
Calculate the absolute mass fraction (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of nuclei, M = molar mass, m = weighed mass, and P = purity).
Analytical Workflow Diagram
Below is the logical decision tree for executing this self-validating purity assay.
Workflow for the orthogonal purity validation of fluorinated biphenyls using multinuclear qNMR.
Conclusion
For complex synthetic intermediates like 1,1'-Biphenyl, 2-fluoro-4-propyl-, relying solely on HPLC-UV or GC-FID introduces significant analytical risk due to their inability to detect chromophore-lacking or non-volatile impurities. By implementing a dual-nuclei (^19F and ^1H) qNMR protocol, researchers establish a self-validating, primary measurement system. This ensures absolute confidence in the mass fraction of the target molecule, safeguarding downstream applications from hidden impurities.
Comparative Toxicity and Safety Assessment of 1,1'-Biphenyl, 2-fluoro-4-propyl-: A Guide for Preclinical Research
This guide provides a comprehensive framework for the toxicological and safety assessment of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a fluorinated biphenyl derivative. Given the limited direct toxicological data on this speci...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the toxicological and safety assessment of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a fluorinated biphenyl derivative. Given the limited direct toxicological data on this specific molecule, this document synthesizes information on the parent compound, biphenyl, and related structures to propose a robust testing strategy. The experimental protocols detailed herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance.[1][2][3]
Introduction: The Toxicological Significance of Substituted Biphenyls
Biphenyl and its derivatives are a class of aromatic hydrocarbons used in a variety of industrial applications, including as heat transfer fluids, dye carriers, and as intermediates in the synthesis of other organic compounds.[4] The introduction of substituents, such as fluorine and alkyl groups, onto the biphenyl backbone can significantly alter the molecule's physicochemical properties, metabolic fate, and toxicological profile. Fluorination, for instance, can enhance metabolic stability and alter binding affinities to biological targets, while alkyl chains can impact lipophilicity and biodistribution. Therefore, a thorough safety assessment of novel substituted biphenyls like 1,1'-Biphenyl, 2-fluoro-4-propyl- is imperative for drug development and chemical safety.
The parent compound, biphenyl, has been shown to induce a range of toxic effects. Acute high-level exposure can lead to skin and eye irritation, as well as damage to the liver, kidneys, and nervous system.[4][5] Chronic exposure in animal models has been associated with kidney toxicity and has shown suggestive evidence of carcinogenicity, with observations of urinary bladder tumors in male rats and liver tumors in female mice.[6] The genotoxicity of biphenyl has produced mixed results in various assays, suggesting that its metabolites may be more genotoxic than the parent compound.[6]
This guide outlines a tiered approach to the toxicological evaluation of 1,1'-Biphenyl, 2-fluoro-4-propyl-, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by recommendations for potential in vivo studies based on initial findings.
A Phased Approach to Toxicological Assessment
A systematic evaluation of potential toxicity is crucial. The following workflow outlines a logical progression from initial screening assays to more complex biological assessments.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Comparative Data Summary
While specific data for 1,1'-Biphenyl, 2-fluoro-4-propyl- is not available, the table below provides a comparative summary of the known toxicological profile of the parent compound, biphenyl, and the expected influence of the fluoro- and propyl- substituents.
Toxicological Endpoint
Biphenyl (Parent Compound)
Expected Influence of 2-fluoro-4-propyl- Substitution
May alter absorption and metabolism, potentially affecting the LD50.
Cytotoxicity
Induces cytotoxicity, possibly through an increase in intracellular Zn2+ and oxidative stress [5]
Fluorination may enhance metabolic stability, potentially altering cytotoxic mechanisms. The propyl group increases lipophilicity, which could enhance cell membrane interactions.
Genotoxicity
Mixed results in various assays. [6]Metabolites may be more genotoxic than the parent compound. [6]
Fluorine substitution can block or alter sites of metabolism, potentially leading to the formation of different, and possibly more or less genotoxic, metabolites.
The potential for mutagenicity should be re-evaluated, especially with metabolic activation, as the altered metabolism could unmask mutagenic potential.
Carcinogenicity
Suggestive evidence in animal models (bladder and liver tumors). [6]
The carcinogenic potential is unknown and would require long-term animal studies, guided by the results of in vitro genotoxicity and mutagenicity assays.
Environmental Toxicity
Very toxic to aquatic life with long-lasting effects. [8][9]
Increased lipophilicity from the propyl group may increase bioaccumulation potential in aquatic organisms.
In Vivo Toxicity Assessment: Considerations for Further Studies
Should the in vitro data indicate significant cytotoxic, genotoxic, or mutagenic potential, in vivo studies would be warranted to understand the compound's effects in a whole-organism system. [10]These studies are typically conducted in rodent models and follow established regulatory guidelines.
[11]
Acute Toxicity (OECD TG 420, 423, or 425): To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Repeated Dose 28-day or 90-day Oral Toxicity Study (OECD TG 407 or 408): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) for sub-chronic exposure.
[10]* In Vivo Micronucleus Assay (OECD TG 474): To assess for chromosomal damage in bone marrow erythrocytes.
In Vivo Comet Assay (OECD TG 489): To evaluate DNA damage in various tissues, including potential target organs identified in repeated-dose studies.
[12]
The design of these in vivo studies should be informed by the in vitro results, particularly regarding dose selection and the potential need to analyze specific metabolites.
Conclusion and Future Directions
The toxicological assessment of 1,1'-Biphenyl, 2-fluoro-4-propyl- requires a systematic and evidence-based approach. While direct data is lacking, a comprehensive evaluation can be constructed based on the known toxicological profile of biphenyl and the anticipated influence of its chemical substituents. The in vitro assays detailed in this guide—MTT for cytotoxicity, Comet for genotoxicity, and Ames for mutagenicity—provide a robust initial screening platform. The results from these assays are critical for making informed decisions about the necessity and design of subsequent in vivo studies. This phased approach ensures a thorough safety assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
References
MTT assay protocol | Abcam. (URL: )
MTT Assay Protocol for Cell Viability and Prolifer
Protocol for Cell Viability Assays: CCK-8 and MTT - Cre
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Protocol for Cell Viability Assays - BroadPharm. (URL: )
Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats - PMC. (URL: [Link])
1,1'-Biphenyl, 2-fluoro- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. (URL: [Link])
Biphenylol and its sodium salt: Human health tier II assessment. (URL: )
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Bellis 38% WG - Safety d
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Investigating In-vivo Toxicity of Per-and Polyfluoroalkyl Substances (PFAS) mixtures on the Development of Zebrafish ( Danio rerio ) Embryos as a Model for Environmental Impact | Request PDF - ResearchGate. (URL: [Link])
A Senior Application Scientist's Guide to Validating Phase Transition Temperatures of 1,1'-Biphenyl, 2-fluoro-4-propyl- via Differential Scanning Calorimetry (DSC)
This guide provides a comprehensive framework for the thermal characterization of the liquid crystal precursor, 1,1'-Biphenyl, 2-fluoro-4-propyl-, using Differential Scanning Calorimetry (DSC). Designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the thermal characterization of the liquid crystal precursor, 1,1'-Biphenyl, 2-fluoro-4-propyl-, using Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple protocol. It delves into the causality behind experimental choices, establishes a self-validating methodology through rigorous calibration, and compares the target compound's expected thermal behavior with a structurally similar alternative, 2-Fluorobiphenyl.
The accurate determination of phase transition temperatures—such as melting, crystallization, and liquid-crystalline transitions—is fundamental to understanding a material's physical properties, stability, and performance. Fluorinated biphenyl compounds, in particular, are of significant interest due to their applications in creating advanced materials like liquid crystals.[1][2] The introduction of fluorine atoms can dramatically alter intermolecular interactions, thereby influencing the compound's thermal behavior and mesophase characteristics.[1][2] DSC is an indispensable technique for these investigations, offering a rapid and precise measurement of the heat flow associated with thermal transitions.[3][4]
Pillar 1: The Principle of DSC for Phase Transition Analysis
Differential Scanning Calorimetry measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[5] When the sample undergoes a physical transformation, such as melting, it requires more or less heat to maintain the same temperature as the reference.[3] This difference in heat flow is detected and recorded, resulting in a thermogram where phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks. The temperature at which these transitions occur and the associated enthalpy change (the area under the peak) are critical parameters for material characterization.[6]
Pillar 2: A Self-Validating Experimental Protocol
To ensure the accuracy and reproducibility of results, the experimental workflow must be a self-validating system. This begins with the meticulous calibration of the DSC instrument.
Step 1: Instrument Calibration (Temperature and Enthalpy)
Calibration is the cornerstone of trustworthy thermal analysis.[7] It ensures that the measured temperatures and heat flow values are accurate and traceable. The process involves running certified reference materials with well-defined transition temperatures and enthalpies.[8][9]
Protocol:
Reference Material Selection: Use a high-purity (99.99%+) reference material such as Indium. Indium is a widely used standard due to its sharp, well-defined melting point and enthalpy of fusion.[5]
Thermal Program:
Equilibrate the DSC cell at a temperature at least 20°C below the expected melting point of Indium (~156.6°C).
Heat the sample to a temperature at least 20°C above the melting point at a controlled rate (e.g., 10°C/min).
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation and ensure a stable thermal environment.[5]
Data Analysis:
Determine the extrapolated onset temperature of the melting endotherm for the reference material.
Integrate the peak area to determine the enthalpy of fusion.
Adjustment: Compare the experimental values for the onset temperature and enthalpy with the certified values for the reference material. If the deviation exceeds the tolerance limits (e.g., ±0.5°C for temperature), perform an instrument adjustment according to the manufacturer's guidelines.[7] A new calibration is required for new devices, after extended periods, or if the instrument has been subjected to external interference.[7]
Step 2: Sample Preparation and Analysis
The analysis of the target compound, 1,1'-Biphenyl, 2-fluoro-4-propyl-, and a comparator, 2-Fluorobiphenyl, should be conducted under identical conditions to ensure a valid comparison.
Protocol:
Sample Weighing: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan using a balance with a precision of at least ±0.01 mg.
Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the experiment.
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
Thermal Method (Heat-Cool-Heat Cycle):
First Heating Scan: Equilibrate the sample at a low temperature (e.g., 0°C) and heat at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point. This scan reveals the thermal properties of the material as received and erases its prior thermal history.
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This scan provides information on crystallization or other exothermic transitions.
Second Heating Scan: Reheat the sample at the same rate as the first scan (10°C/min). This scan reveals the intrinsic thermal properties of the material, free from the influence of its previous thermal history, and is typically used for reporting transition temperatures.[10]
Experimental Workflow Diagram
Caption: A flowchart of the complete DSC experimental workflow.
Pillar 3: Comparative Analysis and Data Interpretation
While specific experimental data for 1,1'-Biphenyl, 2-fluoro-4-propyl- is not widely published, we can predict its thermal behavior relative to a simpler, known analog: 2-Fluorobiphenyl. The NIST Chemistry WebBook provides phase change data for related compounds.[11] The addition of a propyl group at the 4-position is expected to significantly influence the melting point and potentially introduce liquid crystalline phases. Generally, increasing the length of an alkyl chain on a biphenyl core can affect the transition temperatures.[12]
Compound
Molecular Structure
Expected Primary Transition
Predicted Temperature Range (°C)
Rationale / Comparator Data
1,1'-Biphenyl, 2-fluoro-4-propyl- (Target)
C₁₅H₁₅F
Melting / Liquid Crystal
50 - 100
The addition of the C₃H₇ (propyl) group increases molecular weight and length compared to 2-Fluorobiphenyl, which typically increases the melting point. The elongated, rigid structure is conducive to forming liquid crystal phases (nematic or smectic) before melting into an isotropic liquid.[6][12]
1,1'-Biphenyl, 2-fluoro- (Comparator)
C₁₂H₉F
Melting
74 - 76
This simpler analog provides a baseline. It has a reported melting point in this range. Its lower molecular weight and less elongated shape compared to the target compound mean it is less likely to exhibit stable liquid crystal phases. This data is available from chemical suppliers and databases like the NIST WebBook.[11]
Interpreting the Thermogram
The second heating scan is typically used for reporting results.
Melting Point (Tₘ): Determined from the extrapolated onset temperature of the main endothermic peak.
Crystallization Temperature (T꜀): Determined from the peak maximum of the exothermic peak observed during the cooling scan.
Liquid Crystal Transitions: These appear as smaller, often sharper, endothermic peaks at temperatures below the final melting (clearing) point. For example, a crystal-to-nematic transition will appear before the nematic-to-isotropic liquid transition.[4]
Enthalpy of Transition (ΔH): Calculated from the area of the transition peak. This value corresponds to the energy required to complete the phase change.
Logical Framework for Data Validation
Caption: Logical diagram for validating experimental DSC results.
References
Linseis. How to correctly calibrate a DSC. Linseis Messgeräte GmbH. [Link]
Hatakeyama, T. Temperature calibration of differential scanning calorimeters. National Physical Laboratory. [Link]
Otsuka, S. et al. (2020). Intermediate-paramagnetic phases with a half and a quarter spin entities in fluorinated biphenyl-3,5-diyl bis(tert-butyl nitroxides). Journal of Materials Chemistry C. [Link]
Jánossi, I. et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Acta Physica Polonica A. [Link]
Sarge, S. M. et al. (1994). Remarks on the calibration of differential scanning calorimeters. Journal of Thermal Analysis and Calorimetry. [Link]
Gmelin, E., & Sarge, S. M. (1995). Calibration of differential scanning calorimeters. Pure and Applied Chemistry. [Link]
Characterization of Liquid Crystals. University of Hamburg. [Link]
Khalfallah, A. et al. (2011). Synthesis and phase transitions of fluorinated 4,4'-biphenyl derivatives. Journal of the Tunisian Chemical Society. [Link]
Differential Scanning Calorimetry (DSC). Duke Kunshan University. [Link]
Al-Masum, M. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules. [Link]
Wang, Y. et al. (2020). Differential scanning calorimetry (DSC) curves of liquid crystal polyester. ResearchGate. [Link]
Pozhidaev, E. et al. (2018). Phase transition temperatures of fluorinated and non-fluorinated phenyl pyrimidine and pyridine derivatives. ResearchGate. [Link]
ASTM E974-00 Standard Guide for Specifying Thermal Performance of Geothermal Power Systems. ASTM International. [Link]
Hendsbee, A. D. et al. (2018). Phase behavior of fluorinated alkoxytriphenylenes. ResearchGate. [Link]
Czerwiec, M. et al. (2009). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]
Czerwiec, M. et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules. [Link]